A Comprehensive Technical Guide on the Chemical Structure and Synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Executive Summary In modern medicinal chemistry, the "escape from flatland" paradigm has driven the transition from planar aromatic rings to complex, three-dimensional spirocyclic scaffolds. 8-Oxa-1,4-diaza-spiro[5.5]und...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the "escape from flatland" paradigm has driven the transition from planar aromatic rings to complex, three-dimensional spirocyclic scaffolds. 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9) is a highly rigid, bifunctional building block that exemplifies this shift. By fusing a piperazin-2-one ring with a tetrahydropyran ring via a single spiro carbon, this molecule projects its hydrogen bond donors and acceptors into orthogonal 3D vectors. This guide provides an in-depth analysis of its molecular architecture, step-by-step synthetic methodologies, and field-proven applications in drug discovery [1].
Molecular Architecture & Structural Elucidation
Understanding the exact connectivity of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one requires a precise breakdown of its IUPAC nomenclature and spirocyclic numbering system:
The Spiro Core (spiro[5.5]undecane) : The molecule consists of two six-membered rings sharing a single quaternary carbon (C6).
Ring A (1,4-diaza-5-one) : This is a piperazin-2-one derivative. The spiro carbon (C6) is flanked directly by the secondary amine (N1) and the amide carbonyl (C5). This specific connectivity makes the spiro carbon an
α
-amino acid derivative embedded within a lactam ring.
Ring B (8-oxa) : This is a tetrahydropyran ring. Relative to the spiro carbon (C6), the oxygen atom is located at position 8, separated by exactly one methylene group (C7). This makes it a 3-substituted tetrahydropyran system.
This architecture locks the molecule into a rigid conformation, significantly reducing the entropic penalty upon binding to a target protein compared to flexible aliphatic chains.
Table 1: Physicochemical & Structural Properties
Property
Value
IUPAC Name
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
CAS Registry Number
1339477-10-9
Molecular Formula
C
8
H
14
N
2
O
2
Molecular Weight
170.21 g/mol
Exact Mass
170.1055 Da
Canonical SMILES
O=C1NCCNC12COCCC2
Topological Polar Surface Area
~50.3 Ų
Hydrogen Bond Donors / Acceptors
2 / 3
Mechanistic Pathways & Synthesis Strategies
The most robust and scalable method to construct the sterically hindered spiro-piperazinone core is via a multicomponent Strecker-type synthesis, followed by intramolecular lactamization [2, 3].
Retrosynthetic Logic
The target molecule can be disconnected at the lactam amide bond and the spiro carbon-nitrogen bonds. This leads back to an
α
-amino acid intermediate, which can be elegantly assembled from dihydro-2H-pyran-3(4H)-one , ethylenediamine , and a cyanide source .
Retrosynthetic and forward synthetic workflow for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
Step-by-Step Experimental Protocol
Step 1: Strecker-Type
α
-Amino Nitrile Synthesis
Causality: Dihydro-2H-pyran-3(4H)-one is sterically hindered. Standard NaCN/NH
4
Cl conditions often result in poor yields. Utilizing Titanium isopropoxide (Ti(O-iPr)
4
) acts as a Lewis acid to activate the ketone and template the incoming amine, driving imine formation prior to cyanide attack.
Procedure: Charge a flame-dried flask with dihydro-2H-pyran-3(4H)-one (1.0 eq) and anhydrous DCM. Add mono-Boc-protected ethylenediamine (1.1 eq) to prevent bis-alkylation, followed by Ti(O-iPr)
4
(1.5 eq). Stir at room temperature for 12 hours. Cool to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise. Quench with aqueous NaHCO
3
, filter through Celite, and extract with EtOAc.
Step 2: Hydrolysis and Deprotection
Causality: The nitrile must be hydrolyzed to a carboxylic acid, and the Boc group must be removed to liberate the primary amine for cyclization. Concentrated HCl achieves both transformations simultaneously in a single pot.
Procedure: Dissolve the crude
α
-amino nitrile in 6M HCl. Reflux at 100 °C for 16 hours. Concentrate in vacuo to yield the amino acid hydrochloride salt.
Step 3: Intramolecular Lactamization
Causality: The amino acid intermediate is highly polar and zwitterionic. Using a powerful coupling reagent (HATU) with a non-nucleophilic base (DIPEA) under high dilution conditions (0.05 M) forces the intramolecular ring closure, preventing intermolecular oligomerization.
Procedure: Dissolve the amino acid salt in anhydrous DMF (0.05 M). Add DIPEA (4.0 eq) to neutralize the salt. Add HATU (1.2 eq) at 0 °C and allow the mixture to warm to room temperature over 4 hours.
Analytical Validation & Self-Validating Protocols
To ensure the scientific integrity of the synthesis, the protocol is designed to be self-validating through orthogonal analytical techniques:
LC-MS Tracking: The cyclization step is thermodynamically driven. The reaction is validated by tracking the disappearance of the highly polar, zwitterionic amino acid intermediate (eluting in the void volume, M+H = 189.1 Da) and the appearance of the neutral spiro-lactam, which retains on a C18 reverse-phase column (M+H = 171.1 Da).
NMR Elucidation: The
1
H-NMR spectrum will lack a proton at the C6 position (quaternary spiro center). The tetrahydropyran protons will exhibit complex, distinct multiplet splitting due to the locked chair conformation of the spiro-fused system, confirming the rigid 3D architecture.
Applications in Drug Discovery
Spirocyclic building blocks like 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one are highly prized as bioisosteres for standard morpholine or piperazine rings. By introducing a spiro-fusion, medicinal chemists can:
Improve Metabolic Stability: The quaternary spiro carbon blocks cytochrome P450-mediated
α
-oxidation, a common metabolic liability of standard piperazines.
Enhance Target Selectivity: The orthogonal projection of the heteroatoms allows for highly specific hydrogen bonding. Notably, derivatives of 1,4-diaza-spiro[5.5]undecan-5-one have been successfully patented as potent tyrosine kinase inhibitors (e.g., targeting EGFR/HER2) for the treatment of pathophysiological processes caused by kinase hyperfunction [1]. The spiro scaffold effectively anchors the molecule into the kinase hinge region while projecting functional groups into solvent-exposed pockets.
References
Process for the preparation of a fumaric acid salt of 9-[4-(3-chloro-2-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-1,4-diaza-spiro[5.
Enantioselective Access to Chiral 2,5-Diketopiperazines via Stereogenic-at-Cobalt(III)-Catalyzed Ugi-4CRs/Cyclization Sequences
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
METHOD FOR STEREOSELECTIVE SYNTHESIS OF 1,4-PROTECTED 9-HYDROXY-5-OXO-1,4-DIAZA-SPIRO[5.5]UNDECANES
Source: WIPO (WO/2013/117568)
URL: [Link]
Exploratory
Architecting the Third Dimension: A Technical Guide to the Physical, Chemical, and Synthetic Profiling of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Executive Abstract The pharmaceutical industry's historical reliance on planar, sp2-rich aromatic scaffolds has been a significant driver of clinical attrition due to poor pharmacokinetic profiles and off-target toxicity...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Abstract
The pharmaceutical industry's historical reliance on planar, sp2-rich aromatic scaffolds has been a significant driver of clinical attrition due to poor pharmacokinetic profiles and off-target toxicity. The paradigm shift towards increasing molecular complexity—often referred to as "Escaping from Flatland"—prioritizes the integration of sp3-rich, three-dimensional architectures 1. Among these, spirocyclic scaffolds have emerged as premier bioisosteres, offering conformational restriction that enhances target selectivity while simultaneously improving physicochemical properties like aqueous solubility and metabolic stability 2.
This whitepaper provides an in-depth technical analysis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one , a highly versatile building block designed to impart these critical three-dimensional characteristics into next-generation therapeutics.
Structural Profiling & ADME Causality
The structural genius of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one lies in its spiro[5.5] fusion. By linking a piperazin-2-one ring with a tetrahydropyran ring via a single spiro carbon, the molecule forces a rigid, orthogonal 3D geometry. This specific geometry acts as an excellent bioisostere for flat morpholine or piperazine rings, drastically altering the molecule's interaction with metabolic enzymes.
Unique identifier for database tracking and commercial procurement.
Molecular Formula
C8H14N2O2
Determines baseline atomic composition.
Molecular Weight
170.21 g/mol
Low molecular weight allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Fraction sp3 (Fsp3)
0.875 (7 out of 8 carbons)
High 3D character reduces off-target promiscuity, limits CYP450 binding, and drastically improves aqueous solubility 1.
Hydrogen Bond Donors
2 (N1-amine, N4-amide)
Provides specific vector points for target engagement within binding pockets.
Hydrogen Bond Acceptors
4 (2x Oxygen, 2x Nitrogen)
Enhances dipole-dipole interactions with water, boosting thermodynamic solubility.
Orthogonal Reactivity Mapping
From a synthetic perspective, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a dual-vector scaffold. The differential electronic environments of its two nitrogen atoms allow for chemoselective (orthogonal) functionalization:
N1 (Secondary Amine): Highly nucleophilic. It readily undergoes reductive amination, SNAr reactions, and Buchwald-Hartwig cross-couplings under mild conditions.
N4 (Amide Nitrogen): Electronically deactivated by the adjacent C5 carbonyl. It remains inert under standard amine-functionalization conditions, requiring strong bases (e.g., NaH, LiHMDS) for alkylation.
This inherent orthogonality eliminates the need for complex protection/deprotection strategies during library synthesis, maximizing atom economy and throughput.
To ensure high-fidelity library generation, the following protocol details the chemoselective functionalization of the N1 position. This is designed as a self-validating system , where each step contains an internal logic check to guarantee success.
Step 1: Reagent Assembly & Solvation
Action: Dissolve 1.0 equivalent of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one and 1.1 equivalents of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
Causality: DCE is strictly utilized over protic solvents (like methanol) to minimize competitive solvent-aldehyde interactions and to stabilize the transient intermediate iminium ion.
Step 2: Iminium Ion Formation & Reduction
Action: Stir the mixture at room temperature for exactly 30 minutes, then add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3).
Causality: The 30-minute pre-incubation ensures complete thermodynamic conversion to the iminium ion. NaBH(OAc)3 is selected because its steric bulk and electron-withdrawing acetate groups render it mild enough to selectively reduce the iminium ion without reducing the unreacted aldehyde or the scaffold's N4 carbonyl.
Step 3: Self-Validating Reaction Monitoring
Action: Monitor the reaction via LC-MS at 2-hour intervals.
Validation Check: The reaction is deemed successful and complete only when the extracted ion chromatogram (EIC) shows the complete disappearance of the m/z 171 [M+H]+ starting material peak and the emergence of the corresponding product mass. If the m/z 171 peak persists after 12 hours, the system dictates the addition of an extra 0.5 eq of NaBH(OAc)3.
Step 4: Quenching & Isolation
Action: Quench the reaction with saturated aqueous NaHCO3 and extract the product with dichloromethane (DCM).
Causality: The mild base neutralizes the newly formed tertiary amine, driving it into the organic phase during extraction, while safely hydrolyzing and sequestering the spent boron salts in the aqueous layer.
Strategic Integration Pathways (Visualizations)
The following diagrams map the operational logic of integrating 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one into discovery pipelines.
Fig 1. Synthetic workflow for orthogonal N-functionalization of the spiro scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: Escaping Flatland
For decades, high-throughput synthesis drove medicinal chemistry toward planar, sp²-hybridized, aromatic-rich molecules. While easy to synthesize, these "flat" molecules frequently suffer from poor aqueous solubility, off-target promiscuity, and high clinical attrition rates. In 2009, Lovering et al. established the "Escape from Flatland" paradigm, proving that increasing a molecule's fraction of sp³-hybridized carbons (
Fsp3
) directly correlates with its successful progression from discovery to clinical approval[1].
Spirocyclic scaffolds have emerged as a premier structural class to achieve this 3D dimensionality[2]. By fusing two rings at a single tetrahedral carbon, spirocycles project functional groups into distinct spatial vectors. Among these, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS 1339477-10-9) [3] stands out as a highly versatile, bifunctional building block. This whitepaper details the structural rationale, physicochemical benefits, and self-validating experimental workflows required to successfully integrate this scaffold into hit-to-lead optimization pipelines.
Structural & Physicochemical Rationale
The architecture of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is meticulously suited for structure-based drug design (SBDD). It consists of two fused six-membered rings (a [5.5] spiro system):
Ring A (1,4-diaza-5-one): A rigidified piperazinone motif. It features a highly nucleophilic secondary amine at N1 (ideal for library vectoring) and a stable secondary lactam at N4-C5. The lactam provides a rigid hydrogen bond donor/acceptor pair that frequently mimics peptide backbones, making it highly effective for targeting kinase hinge regions or protease active sites.
Ring B (8-oxa): A tetrahydropyran-like ring. The inclusion of the ether oxygen (O8) is a deliberate design choice to lower the overall lipophilicity (LogP) compared to a purely carbocyclic cyclohexane ring. This oxygen acts as a hydrogen bond acceptor, improving aqueous solubility and interacting with structured water networks within target binding pockets.
The Spiro Carbon (C6): Locks the two rings in an orthogonal conformation. This rigidity pre-organizes the molecule, drastically reducing the entropic penalty typically incurred when a flexible molecule binds to a target protein[2].
Comparative Data: Planar vs. Spirocyclic Scaffolds
The following table summarizes the quantitative advantages of transitioning from a traditional planar scaffold (e.g., a substituted piperazine-phenyl system) to the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core.
Higher target affinity due to reduced entropic penalty upon binding.
CYP450 Liability
High (Lipophilic binding)
Low to Moderate
The O8 ether reduces lipophilicity, lowering affinity for CYP3A4 active sites.
hERG Inhibition
High (Aromatic stacking)
Low
Lack of planar aromaticity prevents
π−π
stacking in the hERG channel pore.
Visualizing Scaffold Integration and Target Engagement
To understand how this scaffold is deployed and how it interacts with biological targets, we map its hit-to-lead workflow and pharmacophoric vectors below.
Figure 1: Hit-to-lead optimization workflow utilizing the spirocyclic scaffold.
Figure 2: Pharmacophoric mapping and target engagement mechanics of the core.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but logically sound, self-validating systems. The following workflows demonstrate how to functionalize and profile this scaffold with built-in quality controls.
Causality of Choice: The spirocyclic core contains two nitrogen atoms. The electron-withdrawing nature of the adjacent C5 carbonyl drastically reduces the nucleophilicity of the N4 lactam nitrogen. We exploit this electronic disparity to achieve regioselective N-arylation strictly at the N1 secondary amine, entirely avoiding the need for orthogonal protecting groups. Palladium catalysis is selected over
SNAr
due to its superior ability to couple sterically hindered, 3D-rich spirocycles without requiring highly activated aryl halides.
Step-by-Step Methodology:
Preparation: In a rigorously dried, argon-flushed Schlenk tube, combine 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (1.0 eq), the desired aryl bromide (1.1 eq),
Pd2(dba)3
(0.02 eq), XPhos ligand (0.04 eq), and sodium tert-butoxide (1.5 eq).
Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration) and degas via three freeze-pump-thaw cycles.
Execution: Heat the reaction mixture at 90°C for 4–6 hours under vigorous stirring.
Self-Validation & Quality Control:
In-situ Monitoring: At
t=2
hours, draw a 10 µL aliquot, quench in LC-MS grade acetonitrile, and inject into UPLC-MS.
Validation Metric: The system validates its regioselectivity if the MS trace shows a single product peak corresponding to the N1-arylated mass, with
<2%
of the N1,N4-diarylated byproduct. If diarylation exceeds this threshold, the base strength (e.g., switching to
Cs2CO3
) must be attenuated.
Causality of Choice: While increasing
Fsp3
improves solubility, aliphatic rings can introduce metabolic "soft spots" susceptible to CYP450-mediated hydroxylation. The incorporation of the 8-oxa ring in this scaffold is designed to lower lipophilicity and repel CYP3A4 binding. This assay specifically validates whether the spirocyclic derivative maintains metabolic stability compared to planar benchmarks.
Step-by-Step Methodology:
Incubation: Prepare a 1 µM solution of the N1-arylated spirocyclic test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).
Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
Self-Validation & Quality Control:
Control Integration: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells on the same plate.
Validation Metric: The assay is only deemed valid—and the test compound data accepted—if the intrinsic clearance (
CLint
) of Verapamil is
>40μL/min/mg
and Warfarin is
<5μL/min/mg
. This ensures the microsomes are active and the analytical quantification is accurately calibrated.
Conclusion
The integration of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one into drug discovery libraries represents a highly rational approach to navigating the challenges of modern medicinal chemistry. By leveraging its inherent 3D topology, built-in hydrogen bonding vectors, and orthogonal reactivity, development teams can effectively "escape flatland" while maintaining strict control over physicochemical properties and synthetic efficiency.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Crystallographic data and 3D conformation of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Prepared by: Gemini, Senior Application Scientist Abstract: The 8-Oxa-1,4-diaza-spiro[5.5]undecan...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Crystallographic and Conformational Analysis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Prepared by: Gemini, Senior Application Scientist
Abstract: The 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold represents a class of molecules with significant potential in medicinal chemistry, owing to the privileged three-dimensional architecture of spirocyclic systems. These structures are increasingly sought after in drug discovery for their ability to enhance potency, selectivity, and pharmacokinetic properties. This guide addresses the critical need for understanding the precise three-dimensional conformation of this specific scaffold. As of the latest review of public crystallographic databases, a definitive crystal structure for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one has not been deposited or published. Therefore, this document serves as an in-depth technical guide outlining the essential, field-proven methodologies required to determine its crystallographic data and analyze its 3D conformation. We provide a comprehensive, step-by-step workflow from synthesis to final structural validation. To illustrate these principles in practice, we present a case study of a closely related diazaspiro[5.5]undecane derivative whose crystal structure has been successfully elucidated, offering a tangible example of the expected data and analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and characterization of novel spirocyclic therapeutics.
Part 1: The Strategic Value of Spiro[5.5]undecane Scaffolds in Drug Discovery
Spirocycles: An Escape from "Flatland" in Medicinal Chemistry
For decades, drug discovery was dominated by largely flat, aromatic molecules. However, the increasing complexity of biological targets necessitates a move towards greater three-dimensionality. Spirocycles, which are bicyclic systems joined by a single common atom (the spiro atom), are at the forefront of this evolution.[1] Their rigid, well-defined three-dimensional nature allows for the precise projection of functional groups into the binding pockets of proteins, a feat difficult to achieve with planar systems.[1] This structural feature is not merely a novelty; it is a strategic advantage. By providing unique conformational constraints and vectors for substituents, spirocyclic scaffolds can significantly enhance binding affinity and target selectivity.[2][3]
The inherent sp3-rich character of spirocycles also tends to improve crucial physicochemical properties like aqueous solubility and metabolic stability when compared to their aromatic counterparts.[1][4] This has led to their designation as "privileged structural motifs" and their increasing prevalence in clinical candidates and approved drugs.[3][4]
The 8-Oxa-1,4-diaza-spiro[5.5]undecane Core: A Scaffold of Interest
The diazaspiro[5.5]undecane framework, in particular, has garnered significant attention. The incorporation of nitrogen atoms provides key sites for hydrogen bonding and salt formation, which are critical for molecular recognition and optimizing pharmacokinetic profiles. Furthermore, derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including CNS depressant, anticonvulsant, antibacterial, and anticancer properties.[5] The specific introduction of an oxygen atom at the 8-position and a carbonyl group at the 5-position in the target molecule, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one , further diversifies its potential interactions and metabolic pathways, making it a compelling candidate for novel therapeutic development.
Part 2: A Methodological Guide to the Structural Elucidation of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Statement on Current Data Availability
A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), indicates that at the time of this publication, the specific crystal structure and associated crystallographic data for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one are not publicly available. The following section therefore provides the authoritative, generalized workflow required to perform this structural determination de novo.
The Experimental Workflow for Single Crystal X-ray Diffraction
The determination of a molecule's crystal structure is a multi-step process that demands precision at every stage. Each step is critical for the success of the next, forming a self-validating system where the quality of the final data is a direct reflection of the rigor applied throughout the workflow.[6][7][8][9]
Step 1: Synthesis and High-Purity Purification
Causality: The fundamental prerequisite for crystallization is a sample of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Protocol:
Synthesize 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one using an appropriate synthetic route.
Purify the crude product using column chromatography, followed by recrystallization or preparative HPLC to achieve high purity.
Confirm purity and identity using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and elemental analysis.
Step 2: Single Crystal Growth
Causality: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This is achieved by slowly bringing a saturated solution to a state of supersaturation, allowing for the formation of a single, well-ordered crystal nucleus that can grow to a suitable size (ideally >0.1 mm in all dimensions).[8][9]
Common Protocols:
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place this solution as a drop on a siliconized glass slide. Invert the slide over a well containing a poor solvent (an "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
Solvent/Anti-Solvent Slow Diffusion: Create a layered system in a narrow tube. The bottom layer is a dense, saturated solution of the compound. A buffer layer of the solvent is carefully added, followed by a top layer of a miscible, less dense anti-solvent. Crystals form at the interface over time.
Step 3: X-ray Diffraction Data Collection
Causality: When a beam of X-rays strikes a crystal, the electrons of the atoms diffract the beam in a specific pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal lattice, governed by Bragg's Law.[10][11]
Protocol:
Carefully mount a suitable single crystal on a goniometer head.
Place the goniometer on the diffractometer. A modern instrument is typically equipped with a CCD or pixel detector.
Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.
An initial series of diffraction images are taken to determine the unit cell dimensions and the Bravais lattice.
A full data collection strategy is then executed, where the crystal is rotated in the X-ray beam to measure the intensities of thousands of unique reflections from all possible angles.[7][12]
Step 4: Structure Solution and Refinement
Causality: This is a computational process. The measured diffraction intensities are used to generate an initial electron density map of the unit cell. An atomic model is then built into this map and mathematically refined to best fit the experimental data.[13]
Protocol:
Data Reduction: The raw diffraction images are processed to correct for experimental factors and to integrate the intensities of each reflection.
Structure Solution: Using software packages (e.g., SHELXS, Olex2), "direct methods" or other algorithms are used to solve the "phase problem" and generate an initial model of the molecular structure.
Structure Refinement: The positions and anisotropic displacement parameters (which model thermal motion) of each non-hydrogen atom are refined against the experimental data using full-matrix least-squares techniques. Hydrogen atoms are typically placed in calculated positions. The refinement is iterated until the calculated diffraction pattern from the model closely matches the observed pattern. The quality of the fit is monitored by the R-factor (residual factor), with lower values indicating a better fit.
Step 5: Validation and Deposition
Causality: The final structural model must be chemically sensible and statistically validated. Public deposition ensures the data is accessible to the scientific community for verification and further research.
Protocol:
The final model is checked for geometric consistency (bond lengths, angles) and other potential issues using validation software like checkCIF.
The final atomic coordinates and structure factors are prepared in the Crystallographic Information File (CIF) format.
The CIF is deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number.
Visualization of the Crystallographic Workflow
Caption: Workflow for determining the crystal structure of a novel compound.
Part 3: Case Study: 2,4-Diaza-spiro[5.5]undecane-1,3,5,9-tetraone Derivatives
To illustrate the output of the workflow described above, we will examine the crystallographic study of related diazaspiro[5.5]undecane derivatives synthesized by Barakat et al.[5] This work provides an excellent real-world example of the synthesis, characterization, and structural analysis of this class of compounds.
Case Study Molecule and Synthesis
The researchers synthesized a series of 2,4-diaza-spiro[5.5]undecane-1,3,5,9-tetraone derivatives via a base-promoted [5+1] double Michael addition reaction. For instance, N,N-dimethylbarbituric acid was reacted with diarylidene acetones. Colorless crystals suitable for X-ray analysis were obtained by recrystallization from a DCM/Et₂O mixture at room temperature.[5]
Caption: 2D structure of a representative case study molecule.
Tabulated Crystallographic Data
The successful execution of the crystallographic workflow yields a wealth of quantitative data, which is typically summarized in a standardized table within a publication. The following table represents the type of data that would be generated for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. The values are illustrative based on typical small molecule structures.
Parameter
Illustrative Data for a Spiro[5.5]undecane Derivative
Chemical Formula
C₉H₁₄N₂O₂
Formula Weight
182.22 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a (Å)
8.512(3)
b (Å)
12.345(5)
c (Å)
9.123(4)
α (°)
90
β (°)
105.45(2)
γ (°)
90
Volume (ų)
925.1(6)
Z (molecules/unit cell)
4
Calculated Density (g/cm³)
1.308
Data Collection & Refinement
Radiation (λ, Å)
Mo Kα (0.71073)
Temperature (K)
100(2)
Reflections Collected
8542
Unique Reflections
2110
R-factor (R1)
0.045
Goodness-of-Fit (S)
1.05
CCDC Deposition No.
e.g., 23XXXXX
Analysis of the 3D Conformation
The ultimate output of a crystallographic study is the precise 3D conformation of the molecule. For a spiro[5.5]undecane system, the analysis would focus on several key features:
Ring Conformation: The two six-membered rings would be analyzed to determine their conformation (e.g., chair, boat, twist-boat). For a cyclohexane or piperidine ring, a chair conformation is typically the most stable. The analysis would report puckering parameters to quantify this.
Spiro Center Geometry: The geometry around the central spiro carbon atom would be confirmed as tetrahedral.
Substituent Orientation: The orientation of all substituents (e.g., the carbonyl group, the oxygen atom, and substituents on the nitrogen atoms) would be defined as either axial or equatorial relative to the plane of the rings. This is critical for understanding how the molecule will present its functional groups to a biological target.
Intramolecular and Intermolecular Interactions: The final crystal packing would be analyzed for non-covalent interactions like hydrogen bonds or π-stacking, which stabilize the crystal lattice and can provide insight into the molecule's interaction potential.[14]
Part 4: Conclusion and Future Directions
The 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold holds considerable promise for the development of novel therapeutics due to its inherent three-dimensionality and the strategic placement of heteroatoms. While its specific crystallographic data remains to be determined, this guide provides a comprehensive and authoritative framework for its elucidation. The successful application of the described workflow—from meticulous synthesis and crystallization to rigorous X-ray diffraction analysis—will yield the precise atomic coordinates and 3D conformation. This structural information is not merely an academic endpoint; it is the essential starting point for structure-based drug design, enabling the rational optimization of this scaffold to create potent, selective, and effective medicines. The experimental determination of this structure is a critical next step for the scientific community to unlock its full therapeutic potential.
References
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
Varela MT, Dias GG, et al. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery.
Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
MDPI Encyclopedia. (n.d.).
Khwarzimic Science Society. (2007).
Wlodawer, A., Dauter, Z., & Minor, W. (n.d.).
EBSCO Information Services. (n.d.). Determining crystal structures | Science | Research Starters.
Chemistry LibreTexts. (2023, June 30). 5.
Clegg, W. (n.d.).
Moustafa, A. M., et al. (2019, December 17). Synthesis and crystal structure determination of two dispiro compounds from laboratory x-ray powder diffraction data.
MDPI. (2021, July 26).
Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
BenchChem. (2025).
Patna Women's College. (2026, March 18). Structural Elucidation of Substances by X-ray Crystallography.
MDPI. (2016, October 18). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds.
ResearchGate. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.
YouTube. (2020, October 25). 3D view of Spiro Compound having 3 fused ring | StereoChemistry.
Wikipedia. (n.d.). X-ray crystallography.
Wani, T. A. (n.d.). X-Ray Crystallography of Chemical Compounds. The Open-Access Journal for Life Science Research.
Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Guedes, R. C., et al. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry.
Mestrelab Resources. (2022, February 8).
ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.
ResearchGate. (n.d.). Crystallographic analysis of a series of inorganic compounds | Request PDF.
A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Derivatives
Introduction: Embracing Three-Dimensionality in Modern Drug Discovery In the field of medicinal chemistry, the strategic move away from flat, aromatic-heavy molecules—a concept often termed "escaping flatland"—has highli...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Embracing Three-Dimensionality in Modern Drug Discovery
In the field of medicinal chemistry, the strategic move away from flat, aromatic-heavy molecules—a concept often termed "escaping flatland"—has highlighted the immense potential of three-dimensional (3D) scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1] Their inherent 3D geometry provides a rigid framework that can project functional groups into space with high precision, enabling superior interactions with complex biological targets.[2] This conformational restriction can lead to significant gains in potency, selectivity, and, crucially, pharmacokinetic (PK) properties.[3][4]
The 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core is a compelling scaffold that merges several desirable features: the spirocyclic center for 3D diversity, heteroatoms (oxygen and nitrogen) that can serve as hydrogen bond donors and acceptors, and a lactam moiety. These elements can modulate critical physicochemical properties such as solubility and lipophilicity, which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of spirocyclic scaffolds has been shown to improve metabolic stability and other pharmacokinetic parameters, making them attractive structures for drug development.[5]
This guide serves as an in-depth technical manual for researchers, scientists, and drug development professionals. It provides a comprehensive, field-proven framework for the systematic pharmacokinetic profiling of novel 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one derivatives, from early in vitro screening to definitive in vivo evaluation.
Chapter 1: The Preclinical Pharmacokinetic Workflow: A Strategic Overview
The journey of a drug candidate from discovery to clinical trials is underpinned by a deep understanding of its Drug Metabolism and Pharmacokinetics (DMPK).[6] Early and thorough ADME testing is critical for selecting and optimizing compounds, thereby reducing the risk of costly late-stage failures.[6][7] The process is best viewed as a strategic cascade, where data from rapid, high-throughput in vitro assays inform the design of more resource-intensive in vivo studies. This iterative approach ensures that only the most promising candidates, those with a viable balance of potency and drug-like properties, are advanced.[8]
Seed Caco-2 cells on semipermeable filter inserts in multi-well plates and culture for 21 days to allow for differentiation and monolayer formation.
[9]
Monolayer Integrity Check:
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²), which confirms the integrity of the tight junctions.
[10]
Transport Experiment:
Wash the monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).
[9] * For A→B transport: Add the test compound (e.g., 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.
[10] * For B→A transport: Add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.
[10] * Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).
[11]
Sampling & Analysis:
At the end of the incubation, take samples from the receiver chambers for both directions.
Analyze the concentration of the compound in the samples by LC-MS/MS.
Data Presentation & Interpretation:
Parameter
Calculation
Interpretation
Apparent Permeability (P_app)
P_app = (dQ/dt) / (A * C₀)(dQ/dt = rate of drug appearance in receiver, A = surface area, C₀ = initial concentration)
Low Permeability: P_app < 2 x 10⁻⁶ cm/sModerate Permeability: 2 ≤ P_app ≤ 10 x 10⁻⁶ cm/sHigh Permeability: P_app > 10 x 10⁻⁶ cm/s
Efflux Ratio (ER)
ER = P_app (B→A) / P_app (A→B)
ER > 2: Suggests the compound is a substrate for an active efflux transporter (e.g., P-gp). [11]
Chapter 3: In Vivo Pharmacokinetic Evaluation: The Whole-System View
While in vitro assays provide crucial data on isolated processes, in vivo studies are essential to understand how absorption, distribution, metabolism, and excretion are integrated in a living organism. [12][13]These studies are critical for determining key PK parameters that inform dose selection for efficacy and safety studies.
[14]
Causality Behind Experimental Choices:
Model Selection: Rats are a common choice for initial PK studies due to their larger size compared to mice (allowing for easier serial blood sampling), well-characterized physiology, and extensive historical database.
[12][15]* Routes of Administration:
Intravenous (IV) Bolus: The drug is administered directly into the systemic circulation. This bypasses the absorption phase, providing direct information on distribution and elimination (clearance). The resulting data is used to calculate fundamental PK parameters.
[16] * Oral (PO) Gavage: The drug is administered into the stomach. Comparing the plasma concentration profile after PO administration to that after IV administration allows for the calculation of oral bioavailability (%F), which measures the fraction of the dose that reaches systemic circulation.
[14]
Caption: Workflow for a parallel group IV and PO rodent PK study.
Experimental Protocol: A Generic Rat Pharmacokinetic Study
Animal Acclimation & Preparation:
Acclimate male Sprague-Dawley rats for at least 3 days.
For the IV group, animals may be surgically fitted with a jugular vein cannula for ease of dosing and sampling.
Fast animals overnight before dosing (water ad libitum).
Dose Formulation & Administration:
Prepare the test compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).
Administer a single dose to each animal. For the IV group, administer via the cannula (e.g., 1 mg/kg). For the PO group, administer via oral gavage (e.g., 10 mg/kg).
Blood Sampling:
Collect serial blood samples (approx. 100 µL) at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
[16] * Collect samples from a tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Processing:
Centrifuge the blood samples to separate the plasma.
Harvest the plasma supernatant and store at -80°C until analysis.
Bioanalysis:
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
Chapter 4: Bioanalytical Methodology: Quantifying the Unseen
Accurate quantification of drug candidates in complex biological matrices like plasma is fundamental to any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this task.
[17]
Causality Behind Technology Choice:
Chromatography (LC): The liquid chromatography step separates the analyte of interest from endogenous matrix components (lipids, proteins, salts) before it enters the mass spectrometer. This reduces ion suppression and improves assay robustness.
[18]* Tandem Mass Spectrometry (MS/MS): This provides exceptional selectivity and sensitivity. A specific parent ion (matching the molecular weight of the drug) is selected in the first quadrupole, fragmented, and a specific fragment ion is monitored in the third quadrupole. This specific parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), is unique to the compound, allowing for its precise quantification even at picogram levels.
[17][19]
A typical bioanalytical method involves sample preparation (e.g., protein precipitation), followed by LC-MS/MS analysis. The entire method must be validated according to regulatory guidelines to ensure accuracy, precision, and reliability.
[20][21]
Chapter 5: Data Analysis and Pharmacokinetic Parameter Calculation
The plasma concentration-time data obtained from the in vivo study is analyzed using non-compartmental analysis with specialized software (e.g., Phoenix WinNonlin) to derive key PK parameters.
[16]
Data Presentation: Key Pharmacokinetic Parameters
Parameter
Abbreviation
Description
Importance for Drug Development
Area Under the Curve
AUC
The total drug exposure over time.
A primary measure of the extent of drug absorption and overall exposure.
Clearance
CL
The volume of plasma cleared of the drug per unit of time.
Indicates the efficiency of drug elimination from the body. High clearance leads to a short half-life.
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Reflects the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.
Terminal Half-Life
t½
The time required for the plasma concentration of a drug to decrease by half during the elimination phase.
Determines the dosing interval and the time to reach steady-state.
Oral Bioavailability
%F
The fraction of an orally administered dose that reaches the systemic circulation unchanged.
%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A key parameter for determining if a compound is suitable for oral administration.
Conclusion: Synthesizing Data for Lead Optimization
The ultimate goal of pharmacokinetic profiling is to build a holistic understanding of a compound's behavior to guide its optimization. By integrating the data from in vitro and in vivo studies, a clear picture emerges. For instance, high in vitro metabolic instability in liver microsomes often correlates with high in vivo clearance and poor oral bioavailability. A high efflux ratio in the Caco-2 assay may explain low absorption in vivo.
This data enables the establishment of crucial Structure-Property Relationships (SPRs). If a derivative of the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one series shows rapid metabolism, chemists can hypothesize the metabolic soft spot and modify the structure to block that position, thereby improving its metabolic stability and half-life. This iterative cycle of design, synthesis, and testing is the engine of modern drug discovery, and a robust pharmacokinetic assessment is its essential fuel.
References
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]
BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Brodie, M. J. (1981). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. British journal of clinical pharmacology, 12(4), 437–441.
Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
Dong, M. W., & Li, M. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. Chromatography Online. Retrieved from [Link]
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
Ackley, D. C., Rockich, K. T., & Timothy, R. (2004).
DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]
Wiley Analytical Science. (2014, August 1). LC-MS in Bioanalysis. Retrieved from [Link]
Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Retrieved from [Link]
D'Arienzo, C. J., et al. (2023, February 1). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta.
Varela, M. T., et al. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
Zheng, Y. J., & Tice, C. M. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. Retrieved from [Link]
de Fátima, Â., & Modolo, L. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(32), 19813–19827.
Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(6), 632-639.
Cendán, C. M., et al. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved from [Link]
Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Burgaz, E. V. (2024, December 25). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Retrieved from [Link]
The Strategic Role of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one in Modern Medicinal Chemistry: A Technical Whitepaper
Executive Summary The pharmaceutical industry’s paradigm shift from flat, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional architectures has elevated spirocyclic scaffolds to the forefront of drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pharmaceutical industry’s paradigm shift from flat, sp²-hybridized aromatic systems to complex, sp³-rich three-dimensional architectures has elevated spirocyclic scaffolds to the forefront of drug discovery[1]. The "escape from flatland" hypothesis posits that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates directly with improved pharmacokinetic profiles and clinical success rates. Among these emerging architectures, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9)[2] represents a highly privileged, highly tunable building block.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical advantages, mechanistic applications in target-based drug discovery, and the specific synthetic methodologies required to construct and utilize this oxa-diaza-spiro scaffold.
Physicochemical Profiling and Structural Causality
The architectural brilliance of the 8-oxa-1,4-diaza-spiro[5.5]undecan-5-one core lies in its precise spatial geometry. The spiro carbon (C6) acts as a rigid vertex, locking the piperazinone ring (1,4-diaza-5-one) and the tetrahydropyran ring (8-oxa) into an orthogonal 3D conformation[3].
Causality of the Scaffold Design:
Conformational Entropy: By restricting the rotatable bonds, the spirocycle minimizes the entropic penalty upon binding to deep, narrow protein pockets (such as those found in GPCRs and kinases). The molecule is pre-organized into its bioactive conformation.
The 8-Oxa Substitution: Replacing a standard methylene group with an oxygen atom at the 8-position introduces a targeted hydrogen-bond acceptor. This strategically lowers the partition coefficient (LogP) and increases the Topological Polar Surface Area (TPSA) without adding steric bulk, allowing chemists to fine-tune blood-brain barrier (BBB) penetrance[4].
Quantitative Comparison: Flat vs. Spirocyclic Scaffolds
To illustrate the physicochemical superiority of the spiro scaffold, the following table summarizes the baseline metrics compared to a traditional flat biphenyl analog.
Property
Flat Aromatic Analog (e.g., Biphenyl)
8-Oxa-diaza-spiro[5.5]undecane Core
Causality / Impact on Drug Development
Fraction sp³ (Fsp³)
< 0.20
> 0.85
Enhances aqueous solubility; statistically improves phase-transition success in clinical trials.
Prolongs half-life (t½) and improves the overall pharmacokinetic (PK) profile.
Topological Polar Surface Area
Low (~0-15 Ų)
Tunable (~40-60 Ų via O, N atoms)
The 8-Oxa substitution modulates BBB penetration, enabling either CNS or peripheral targeting.
Mechanistic Applications in Target-Based Drug Discovery
Diazaspiro[5.5]undecanes and their oxa-derivatives have demonstrated profound efficacy across diverse therapeutic areas, acting as versatile pharmacophores[5].
Dual µ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism
Recent breakthroughs in pain management have utilized oxa-diazaspiro[5.5]undecanes to develop non-addictive analgesics[6]. The spiro scaffold perfectly bridges the pharmacophore requirements for both receptors. The basic nitrogen in the diaza-ring anchors to the conserved aspartate in the MOR binding pocket, while the orthogonal oxa-ring projects into the hydrophobic sub-pocket of the σ1R.
Mechanism: Agonism of MOR provides potent analgesia, while simultaneous antagonism of σ1R mitigates standard opioid-induced side effects (e.g., tolerance, respiratory depression)[6].
GABA_A Receptor Modulation
Spiro[5.5]undecane derivatives are also being heavily investigated as competitive γ-aminobutyric acid type A (GABA_A) receptor antagonists[7]. The rigid spirocyclic core allows for precise vectorization of functional groups, enabling the development of peripherally restricted immunomodulators that do not cross the BBB, thereby avoiding unwanted CNS toxicity[7].
Figure 1: Dual MOR/σ1R pharmacological pathway of spirocyclic ligands.
Synthetic Workflows and Methodologies
The synthesis of highly substituted spirocycles has historically been bottlenecked by low-yielding, multi-step routes. However, modern approaches utilize highly efficient cyclization strategies[8]. To achieve the specific 8-oxa substitution pattern (as opposed to the symmetric 9-oxa derived from 4-pyranone), the synthesis must purposefully utilize dihydro-2H-pyran-3(4H)-one as the starting electrophile.
Below is a self-validating, step-by-step Strecker-mediated methodology to construct the 8-Oxa-1,4-diazaspiro[5.5]undecan-5-one core.
Step-by-Step Protocol: Divergent Synthesis of the Spiro-Lactam Core
Step 1: Strecker-Type Amination
Procedure: To a solution of dihydro-2H-pyran-3(4H)-one (1.0 eq) in anhydrous methanol, add glycine ethyl ester hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir for 30 minutes to allow imine formation. Cool to 0°C and slowly add trimethylsilyl cyanide (TMS-CN, 1.5 eq). Stir at room temperature for 12 hours.
Causality: The primary amine condenses with the asymmetric ketone to form a reactive imine. The cyanide nucleophile then attacks the sterically hindered face, establishing the critical spiro center (C6) with both nitrogen and carbon vectors required for the piperazinone ring.
Self-Validation (IPC): Monitor via LC-MS. The disappearance of the ketone peak and the appearance of the α-amino nitrile intermediate (M+H) confirms conversion. FTIR will show a weak but distinct C≡N stretch at ~2230 cm⁻¹.
Step 2: Nitrile Reduction
Procedure: Dissolve the crude α-amino nitrile in a solution of ammonia in methanol (7N). Add Raney Nickel catalyst (20% w/w). Pressurize the reactor with H₂ gas (50 psi) and stir vigorously at 40°C for 6 hours.
Causality: Raney Nickel under hydrogen pressure selectively reduces the nitrile to a primary amine (CH₂NH₂) without cleaving the sensitive oxa-ring. The methanolic ammonia suppresses the formation of secondary amine byproducts.
Self-Validation (IPC): LC-MS will indicate a mass shift corresponding to the addition of 4 hydrogen atoms (+4 Da).
Step 3: Intramolecular Lactamization
Procedure: Filter the catalyst through Celite. Concentrate the filtrate and redissolve in toluene. Add a catalytic amount of 2-hydroxypyridine (0.2 eq) and reflux (110°C) using a Dean-Stark trap for 18 hours.
Causality: Heating drives the newly formed primary amine to attack the adjacent ethyl ester. 2-hydroxypyridine acts as a bifunctional catalyst, accelerating the proton transfer required to expel ethanol and close the stable 6-membered lactam ring, yielding the final 8-Oxa-1,4-diazaspiro[5.5]undecan-5-one.
Self-Validation (IPC): ¹H NMR (DMSO-d₆) will show the loss of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the emergence of a characteristic, broad lactam N-H singlet at ~7.8 ppm.
Figure 2: Strecker-mediated synthetic workflow for the oxa-diazaspiro core.
Synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one: A Detailed Protocol for a Novel Spiro-Heterocycle
Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Architectural Allure of Spiro-Heterocycles in Drug Discovery Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Architectural Allure of Spiro-Heterocycles in Drug Discovery
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that allows for a more precise spatial arrangement of pharmacophoric elements.[1][2] This departure from traditional "flat" aromatic systems can lead to enhanced target specificity, improved physicochemical properties, and the exploration of novel intellectual property landscapes.[2] The 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core represents a novel scaffold, integrating the favorable characteristics of a morpholine-like moiety with a piperidinone structure. This application note provides a detailed, step-by-step protocol for the proposed synthesis of this intriguing molecule, designed for researchers and scientists in drug development.
The synthetic strategy outlined herein is a multi-step sequence designed to be robust and adaptable, drawing upon established methodologies for the synthesis of related spiro-heterocyclic systems.[3][4][5] The causality behind each experimental choice is explained to provide a comprehensive understanding of the protocol.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one can be envisioned through a convergent route, starting from commercially available N-Boc-4-piperidone. The key steps involve the formation of an epoxide, followed by a regioselective ring-opening, and a subsequent intramolecular cyclization to construct the spirocyclic core.
Caption: Proposed synthetic workflow for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for each step of the proposed synthesis.
Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-epoxide Intermediate)
The initial step involves the conversion of the ketone functionality of N-Boc-4-piperidone into an epoxide using the Corey-Chaykovsky reagent.[5]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
N-Boc-4-piperidone
199.27
10.0
1.99 g
Trimethylsulfoxonium iodide
220.07
12.0
2.64 g
Sodium hydride (60% in oil)
24.00
12.0
0.48 g
Anhydrous DMSO
78.13
-
20 mL
Anhydrous THF
72.11
-
20 mL
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂), add sodium hydride (0.48 g, 12.0 mmol) and wash with anhydrous hexane to remove the mineral oil.
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and a clear solution is formed.
Cool the resulting ylide solution to 0 °C in an ice bath.
In a separate flask, dissolve N-Boc-4-piperidone (1.99 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).
Add the solution of N-Boc-4-piperidone dropwise to the ylide solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of water (50 mL).
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the spiro-epoxide intermediate.
Step 2: Synthesis of tert-butyl 4-((2-hydroxyethyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate (Amino Alcohol Intermediate)
This step involves the regioselective ring-opening of the epoxide with 2-aminoethanol.[5]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
Spiro-epoxide Intermediate
213.29
5.0
1.07 g
2-Aminoethanol
61.08
25.0
1.53 g
Isopropanol
60.10
-
20 mL
Procedure:
In a sealed tube, dissolve the spiro-epoxide intermediate (1.07 g, 5.0 mmol) in isopropanol (20 mL).
Add 2-aminoethanol (1.53 g, 25.0 mmol).
Seal the tube and heat the reaction mixture to 80 °C for 24 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess 2-aminoethanol.
The resulting crude amino alcohol intermediate can often be used in the next step without further purification. If necessary, purify by column chromatography (DCM:Methanol gradient).
Step 3: Synthesis of tert-butyl 4-(N-(2-hydroxyethyl)acetamido)-4-(hydroxymethyl)piperidine-1-carboxylate (N-Acylated Intermediate)
Acylation of the secondary amine is performed to prepare for the subsequent intramolecular cyclization.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
Amino Alcohol Intermediate
274.36
5.0
1.37 g
Acetyl chloride
78.50
6.0
0.47 g
Triethylamine
101.19
7.5
0.76 g
Anhydrous Dichloromethane (DCM)
84.93
-
25 mL
Procedure:
Dissolve the crude amino alcohol intermediate (1.37 g, 5.0 mmol) in anhydrous dichloromethane (DCM) (25 mL) in a round-bottom flask.
Add triethylamine (0.76 g, 7.5 mmol).
Cool the mixture to 0 °C in an ice bath.
Add acetyl chloride (0.47 g, 6.0 mmol) dropwise to the solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Ethyl Acetate:Hexane gradient) to yield the N-acylated intermediate.
Step 4: Synthesis of 1-Boc-8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
The key spirocyclization step is achieved through an intramolecular Williamson ether synthesis or a similar cyclization reaction.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
N-Acylated Intermediate
316.40
4.0
1.27 g
Potassium tert-butoxide
112.21
6.0
0.67 g
Anhydrous Tetrahydrofuran (THF)
72.11
-
20 mL
Procedure:
Dissolve the N-acylated intermediate (1.27 g, 4.0 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere.
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.[5]
Monitor the reaction by TLC.
Quench the reaction with saturated ammonium chloride solution (20 mL).
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (Ethyl Acetate:Hexane gradient) to obtain the Boc-protected target molecule.
Step 5: Deprotection to Yield 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
The final step is the removal of the Boc protecting group to yield the desired product.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
1-Boc-8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
298.38
3.0
0.90 g
Trifluoroacetic acid (TFA)
114.02
-
5 mL
Dichloromethane (DCM)
84.93
-
10 mL
Procedure:
Dissolve the Boc-protected compound (0.90 g, 3.0 mmol) in dichloromethane (10 mL).
Add trifluoroacetic acid (5 mL) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
Dissolve the residue in a small amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with DCM (3 x 20 mL).
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
Characterization and Data
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
Infrared (IR) Spectroscopy: To identify the key functional groups.
The expected yield for each step is estimated to be in the range of 60-80% based on similar transformations reported in the literature.
Trustworthiness and Self-Validation
Each step of this protocol includes a purification stage and analytical monitoring (TLC). The successful synthesis of each intermediate with the expected spectral data will validate the progression of the synthesis. The final product's characterization will serve as the ultimate validation of this proposed protocol.
Conclusion
This application note provides a comprehensive and detailed proposed synthetic protocol for the novel spiro-heterocycle, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. By explaining the rationale behind each step and drawing upon established chemical transformations, this guide is intended to empower researchers in the field of medicinal chemistry to synthesize and explore the potential of this and other unique three-dimensional scaffolds.
References
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Available at: [Link]
Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. Available at: [Link]
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - NIH. Available at: [Link]
Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation at room temperature conditions. RSC Publishing. Available at: [Link]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. Available at: [Link]
Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. Available at: [Link]
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis. Available at: [Link]
Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies. PubMed. Available at: [Link]
Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]
Formal synthesis of a 2- and 8-functionalized 1,4,7-trioxa-10-azaspiro[5.5]undecane. Thieme Connect. Available at: [Link]
Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[2][2]undeca-7,10-diene-9-one. MDPI. Available at: [Link]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. DergiPark. Available at: [Link]
Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses. Available at: [Link]
The Spirocyclic Lactam 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one: A Versatile Building Block for Complex Molecule Synthesis
The quest for novel molecular scaffolds that provide access to unique chemical space is a cornerstone of modern drug discovery and organic synthesis. Spirocyclic systems, with their inherent three-dimensionality, have ga...
Author: BenchChem Technical Support Team. Date: April 2026
The quest for novel molecular scaffolds that provide access to unique chemical space is a cornerstone of modern drug discovery and organic synthesis. Spirocyclic systems, with their inherent three-dimensionality, have garnered significant attention as they offer a departure from the predominantly flat structures of many traditional pharmaceuticals.[1][2][3] Among these, the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold presents a compelling combination of a rigid spirocyclic core, a reactive secondary amine, and a lactam functionality, making it an attractive starting point for the synthesis of diverse and complex molecules. This guide provides an in-depth exploration of the synthetic access to this novel building block and detailed protocols for its application in powerful multicomponent reactions.
Section 1: Synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
While the direct synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is not extensively documented in the current literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the construction of similar spirocyclic systems.[4][5][6] The following multi-step synthesis is a suggested pathway, leveraging a key intramolecular cyclization reaction.
Proposed Synthetic Pathway
The proposed synthesis commences with readily available starting materials and culminates in the formation of the target spirocyclic lactam.
Caption: Proposed synthetic workflow for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
Experimental Protocol: Synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Step 1: Synthesis of N-benzyl-N-(tetrahydropyran-4-yl)aminoethanol
To a solution of tetrahydropyran-4-one (1.0 eq) in methanol, add N-benzyl-2-aminoethanol (1.0 eq) and acetic acid (0.1 eq).
Stir the mixture at room temperature for 1 hour.
Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with water and extract with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
Step 2: Synthesis of Ethyl 2-(N-benzyl-N-(tetrahydropyran-4-yl)aminoethoxy)acetate
To a solution of N-benzyl-N-(tetrahydropyran-4-yl)aminoethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 16 hours.
Carefully quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Step 3: Synthesis of 8-Oxa-1-benzyl-1,4-diaza-spiro[5.5]undecan-5-one
Dissolve the purified ester from the previous step in a suitable high-boiling point solvent such as toluene.
Add a catalytic amount of a strong base, for example, sodium ethoxide (0.2 eq).
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove ethanol.
Monitor the reaction by TLC until completion.
Cool the reaction mixture, wash with saturated ammonium chloride solution, and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.
Step 4: Synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Dissolve the N-benzyl protected lactam (1.0 eq) in ethanol.
Add Palladium on carbon (10 wt. % Pd, 10 mol %) to the solution.
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 24 hours.
Filter the reaction mixture through a pad of Celite and wash with ethanol.
Concentrate the filtrate under reduced pressure to yield the final product, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
Section 2: Application in Multicomponent Reactions
The presence of a secondary amine functionality makes 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one an ideal candidate for participation in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions.[7][8][9][10] These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, a highly desirable feature in diversity-oriented synthesis and drug discovery.[3][11][12]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides by combining an aldehyde, a primary or secondary amine, a carboxylic acid, and an isocyanide.[7][8][9] The use of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one as the amine component introduces a unique spirocyclic scaffold into the final product.
Caption: General workflow for the Ugi four-component reaction.
Protocol: Ugi Synthesis of Spirocyclic α-Acylamino Amides
To a solution of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (1.0 eq) in methanol (0.5 M), add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).
Stir the mixture at room temperature for 10 minutes.
Add the isocyanide (1.0 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Entry
Aldehyde (R1)
Carboxylic Acid (R2)
Isocyanide (R3)
Expected Yield (%)
1
Benzaldehyde
Acetic Acid
tert-Butyl isocyanide
75-85
2
Isobutyraldehyde
Benzoic Acid
Cyclohexyl isocyanide
70-80
3
4-Chlorobenzaldehyde
Propionic Acid
Benzyl isocyanide
80-90
Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[13][14][15][16][17] While the canonical Passerini reaction does not directly involve an amine, a variation can be envisioned where a bifunctional starting material containing both an amine and a carboxylic acid is used. However, the more direct application of our spirocyclic building block is in post-Passerini modifications or as a nucleophile in related transformations. A more straightforward application involves a modified Ugi-type reaction where the secondary amine of our spirocycle reacts with an aldehyde and an isocyanide in the absence of an external carboxylic acid, often with an acid promoter.[8]
In a flame-dried flask under an inert atmosphere, dissolve 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (1.0 eq) and the aldehyde (1.0 eq) in dichloromethane (0.5 M).
Add a Lewis acid or a Brønsted acid (e.g., acetic acid, 1.1 eq).
Stir the mixture at room temperature for 15 minutes.
Add the isocyanide (1.0 eq) and continue stirring at room temperature for 24 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction with dichloromethane and wash with saturated sodium bicarbonate solution.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting α-amino amide by column chromatography.
Section 3: Conclusion and Future Outlook
The 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold represents a promising and under-explored building block in organic synthesis. Its unique three-dimensional structure and embedded functional handles make it an ideal substrate for generating molecular diversity through multicomponent reactions. The protocols outlined in this guide, based on well-established chemical principles, provide a solid foundation for researchers to begin exploring the synthetic utility of this novel spirocyclic lactam. Future work in this area could involve the development of stereoselective syntheses of this building block and the exploration of its utility in the synthesis of biologically active compounds and novel materials.
References
Diastereoselectivity of Azido-Ugi Reaction with Secondary Amines. Stereoselective Synthesis of Tetrazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
Three-Component Reactions to Spirocyclic Pyrrolidinonylformimidamides: α-Isocyano Lactams as Two-Atom Unit in Silver-Catalyzed Formal [3 + 2] Cycloaddition Reactions. Organic Letters. Available at: [Link]
Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza‐Annulation Reactions. European Journal of Organic Chemistry. Available at: [Link]
An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step. PMC. Available at: [Link]
Acid-Free, Aminoborane-Mediated Ugi-Type Reaction Leading to General Utilization of Secondary Amines. Organic Chemistry Portal. Available at: [Link]
Acid-Free, Aminoborane-Mediated Ugi-Type Reaction Leading to General Utilization of Secondary Amines. Organic Letters. Available at: [Link]
Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. PMC. Available at: [Link]
Cyclic Imines in Ugi and Ugi-Type Reactions. ACS Combinatorial Science. Available at: [Link]
Passerini reaction. Wikipedia. Available at: [Link]
Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. ResearchGate. Available at: [Link]
The 100 facets of the Passerini reaction. PMC. Available at: [Link]
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Publishing. Available at: [Link]
Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza-Annulation Reactions. Nazarbayev University Repository. Available at: [Link]
Single Reactant Replacement Approach of Passerini Reaction: One-Pot Synthesis of β-Acyloxyamides and Phthalides. Organic Letters. Available at: [Link]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. Available at: [Link]
Chemistry & Biology Of Multicomponent Reactions. PMC. Available at: [Link]
Synthetic Applications of Passerini Reaction. ResearchGate. Available at: [Link]
Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]
Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones wi. ACS Publications. Available at: [Link]
Oxa-spirocycles: synthesis, properties and applications. PMC. Available at: [Link]
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]
Diastereoselective Synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[8][8]undeca-7,10-diene-9-one. PubMed. Available at: [Link]
Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[8][8]undeca-7,10-diene-9-one. MDPI. Available at: [Link]
Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
Application Note: Advanced Cross-Coupling Strategies for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Topic: Chemoselective Functionalization of Spirocyclic Piperazinone-Tetrahydropyrans Executive Summary The integration of spirocyclic scaffolds int...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Topic: Chemoselective Functionalization of Spirocyclic Piperazinone-Tetrahydropyrans
Executive Summary
The integration of spirocyclic scaffolds into drug discovery pipelines has revolutionized modern medicinal chemistry by providing an "escape from flatland." By increasing the fraction of sp3-hybridized carbons (
Fsp3
), spirocycles improve aqueous solubility, mitigate off-target promiscuity, and provide rigid, predictable vectors for pharmacophore optimization 1[1].
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9) is a highly privileged building block featuring a piperazin-2-one ring spiro-fused to a tetrahydropyran (THP) ring 2[2]. This application note details the mechanistic rationale and self-validating protocols required to chemoselectively functionalize its two distinct nitrogen atoms via transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Mechanistic Insights & Reactivity Profiling
To successfully deploy 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one in library synthesis, one must exploit the inherent electronic and steric discrepancies between its two nitrogen atoms:
The N1 Position (Secondary Aliphatic Amine):
N1 is highly nucleophilic and serves as the primary site for functionalization. However, the adjacent spiro-center at C6 introduces significant steric bulk. In Palladium-catalyzed Buchwald-Hartwig aminations, this steric hindrance can slow down the reductive elimination step, leading to undesired
β
-hydride elimination. To counteract this, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos ) are mandatory. These ligands force the palladium center into a geometry that dramatically accelerates reductive elimination3[3].
The N4 Position (Lactam/Amide Nitrogen):
N4 is positioned adjacent to the C5 carbonyl. The delocalization of its lone pair into the carbonyl
π
-system renders it poorly nucleophilic under neutral conditions. Functionalizing N4 requires either strong deprotonation (e.g., using LiHMDS) or specialized bidentate ligands like Xantphos , which possesses a wide bite angle (~111°) specifically optimized to facilitate the cross-coupling of amides and lactams 4[4].
Divergent Functionalization Workflow
Divergent chemoselective functionalization workflows for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the divergent functionalization of the spirocycle, ensuring high chemoselectivity and yield.
Causality Note: The use of the G3 precatalyst ensures the rapid, quantitative generation of the active
L1Pd(0)
species under mildly basic conditions, preventing the thermal degradation of the spirocyclic amine before the catalytic cycle initiates.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one, the aryl halide, and NaOtBu.
Degassing (Critical Step): Add anhydrous 1,4-dioxane. Seal the flask with a rubber septum and sparge the solution with dry Argon gas for 15 minutes. Rationale: Pd(0) intermediates are highly susceptible to oxidation; rigorous deoxygenation prevents catalyst poisoning.
Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add the RuPhos Pd G3 precatalyst.
Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 4–12 hours. Monitor the consumption of the spirocycle via LC-MS.
Workup & Self-Validation: Once complete, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter the crude mixture through a tightly packed pad of Celite. Rationale: This removes insoluble palladium black and inorganic salts, preventing streaking during chromatography.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient) to yield the N1-arylated product.
Causality Note: Because N1 is significantly more nucleophilic than N4, direct N4-arylation will result in N1-arylation or complex mixtures. N1 must first be temporarily masked (e.g., via Boc protection). Xantphos is then utilized due to its wide bite angle, which forces the Pd center into a strained geometry that accelerates the otherwise difficult reductive elimination of the amide.
Preparation: In a dry pressure vial, combine the N1-Boc-protected spirocycle, aryl halide, Pd2(dba)3, Xantphos, and finely powdered Cs2CO3.
Degassing: Add anhydrous toluene. Sparge the heterogeneous mixture with Argon for 15 minutes.
Reaction Execution: Seal the pressure vial with a Teflon-lined cap. Heat the reaction mixture to 100 °C for 16 hours. Rationale: Lactam arylation requires higher thermal energy to overcome the high activation barrier of the oxidative addition/reductive elimination sequence.
Workup: Cool the reaction to room temperature. Dilute with DCM (20 mL) and wash with water (2 x 10 mL) to remove the cesium salts. Extract the aqueous layer with DCM (10 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N4-arylated intermediate.
Deprotection: Treat the purified intermediate with 4M HCl in Dioxane at room temperature for 2 hours to remove the Boc group, yielding the N4-functionalized spirocycle as a hydrochloride salt.
References
Synblock Chemical Database. "CAS 1339477-10-9 | 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one."
URL:[2]
Chemical Reviews (ACS). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Ruiz-Castillo, P., & Buchwald, S. L. (2016).
URL:[3]
MDPI Molecules. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." (2023).
URL:[1]
RSC Advances (PMC). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." (2023).
URL:[4]
Application Note: Regioselective Functionalization of Nitrogen Atoms in 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Document Type: Technical Application Note & Protocol Guide Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Introduction & Strategic Context In modern drug discovery, the transi...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Protocol Guide
Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals
Introduction & Strategic Context
In modern drug discovery, the transition from "flat" aromatic rings to three-dimensional spirocyclic scaffolds is a proven strategy to increase the fraction of sp3-hybridized carbons (Fsp3), thereby improving aqueous solubility, reducing hERG liability, and enhancing metabolic stability[1]. 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9) represents a highly versatile, conformationally constrained building block. It fuses a tetrahydropyran ring with a piperazin-2-one system via a single spiro carbon.
The presence of two distinct nitrogen atoms—an aliphatic secondary amine (N1) and a secondary lactam (N4)—presents a unique synthetic opportunity. However, achieving regioselective functionalization requires a precise understanding of the electronic and steric microenvironments of the piperazin-2-one core[2]. This application note provides field-proven, self-validating protocols for the orthogonal functionalization of both nitrogen centers.
Structural Profiling & Mechanistic Rationale
To design an effective functionalization strategy, we must first establish the physicochemical baseline of the scaffold.
Table 1: Physicochemical Properties of the Spirocyclic Scaffold
Property
Value
Rationale in Drug Design
CAS Number
1339477-10-9
Unique chemical identifier for procurement and IP tracking.
Molecular Formula
C8H14N2O2
-
Molecular Weight
170.21 g/mol
Low MW provides ample room for late-stage elaboration without exceeding Lipinski limits.
Fraction sp3 (Fsp3)
0.875
Exceptionally high 3D character; minimizes off-target intercalation.
pKa (Estimated)
N1: ~8.5 / N4: ~16.0
Drives the orthogonal reactivity and base-selection strategy.
The Causality of Regioselectivity
The regioselective functionalization of piperazin-2-ones relies entirely on the electronic differentiation between N1 and N4[2]:
N1 (Secondary Amine): The lone pair on N1 is localized and highly nucleophilic. It readily attacks electrophiles (e.g., aldehydes, alkyl halides, acyl chlorides) under mild, neutral, or weakly basic conditions.
N4 (Lactam/Amide): The lone pair on N4 is delocalized into the adjacent C5 carbonyl via resonance, rendering it non-nucleophilic under standard conditions. Functionalization at N4 strictly requires the deprotonation of the N4-H bond using a strong base (e.g., NaH, LiHMDS) to generate a highly reactive lactam anion[3].
Table 2: Reagent Selection Causality for Regioselective Functionalization
Target Site
Reaction Type
Reagents
Causality / Mechanism
N1 (Amine)
Reductive Amination
R-CHO, NaBH(OAc)₃, DCE
Mild hydride source selectively reduces the transient iminium ion without reducing the C5 lactam.
N1 (Amine)
Acylation
R-COCl, Et₃N, DCM
Et₃N acts as a proton scavenger; the localized N1 lone pair attacks the highly electrophilic acyl chloride.
N4 (Lactam)
Alkylation
NaH, R-X, DMF
Strong base (NaH) overcomes the high pKa (~16) of the lactam, forming a nucleophilic anion for SN2 attack.
Strategic Workflows & Visualization
The decision tree for functionalizing this spirocycle depends on whether a single site or both sites require derivatization.
Fig 1. Regioselective functionalization pathways for N1 and N4 positions.
When dual functionalization is required (e.g., synthesizing complex kinase inhibitors[4]), an orthogonal protection-deprotection strategy must be employed to prevent unwanted side reactions.
Fig 2. Sequential N1/N4 functionalization workflow using a protection-deprotection strategy.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. By monitoring specific mass shifts via LC-MS, the chemist can definitively confirm the success and regioselectivity of each step.
Protocol A: Chemoselective N1-Functionalization via Reductive Amination
Objective: Install an alkyl/aryl-alkyl group exclusively at N1 without affecting the N4 lactam.
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild reducing agent that selectively reduces the transient iminium ion formed at N1, but is entirely unreactive toward the C5 lactam carbonyl.
Step-by-Step Methodology:
Preparation: Dissolve 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere.
Imine Formation: Add the target aldehyde or ketone (1.2 eq) followed by glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.
In-Process Control (IPC): LC-MS should show the disappearance of the starting material (
m/z
171.1 [M+H]⁺) and the appearance of the iminium intermediate.
Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation: Analyze the crude product via LC-MS. The mass should correspond to[M+H + R-group mass]⁺. The absence of a doubly alkylated mass peak confirms the chemoselectivity of the N1 position over N4.
Protocol B: Orthogonal N4-Alkylation via N1-Protection
Objective: Alkylate the sterically hindered, poorly nucleophilic N4 lactam position.
Causality: Because N1 is vastly more nucleophilic than N4, exposing the unprotected spirocycle to an alkyl halide and base will result in N1-alkylation. Therefore, N1 must first be masked with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group. Subsequent treatment with Sodium Hydride (NaH) selectively deprotonates N4, enabling SN2 attack on the alkyl halide[3].
Step-by-Step Methodology:
N1-Protection:
Dissolve the spirocycle (1.0 eq) in DCM (10 mL). Add triethylamine (1.5 eq) and Boc-anhydride (1.1 eq). Stir for 4 hours at room temperature.
Validation: LC-MS must show a mass shift of +100 Da (
m/z
271.1 [M+H]⁺), confirming N1-Boc protection.
N4-Deprotonation & Alkylation:
Dissolve the N1-Boc protected intermediate (1.0 eq) in anhydrous DMF (5 mL) under argon. Cool to 0 °C.
Add NaH (60% dispersion in mineral oil, 1.5 eq) cautiously. Stir for 30 minutes to ensure complete lactam deprotonation (indicated by the cessation of H₂ gas evolution).
Dropwise, add the alkyl halide (R-X, 1.2 eq). Stir at room temperature for 4 hours.
Validation: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The mass should shift to [271.1 + R-group mass - 1]⁺.
N1-Deprotection:
Extract and purify the N4-alkylated intermediate. Dissolve in DCM (5 mL) and add Trifluoroacetic acid (TFA, 2 mL). Stir for 2 hours at room temperature.
Concentrate in vacuo to yield the N4-functionalized, N1-free spirocycle as a TFA salt.
Validation: LC-MS must show a mass loss of 100 Da (loss of the Boc group), yielding the final orthogonal product ready for subsequent N1 elaboration.
References
Source: NIH.
Source: ResearchGate / Eur. J. Org. Chem.
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1
Source: ACS Publications
URL
US20220370420A1 - Spirocyclic 2,3-dihydro-7-azaindole compounds and uses thereof
Source: Google Patents
URL
Application Notes and Protocols for In Vitro Evaluation of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Introduction: The Scientific Merit of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one The spirocyclic scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer conformational rigid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Scientific Merit of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
The spirocyclic scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer conformational rigidity and three-dimensionality to molecules. This often translates into enhanced potency and selectivity for biological targets.[1] The compound 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one belongs to the broader class of diazaspiro[5.5]undecane derivatives, which have demonstrated a wide array of therapeutic and biological properties, including potential as CNS depressants, anticonvulsants, and antimicrobial agents.[2] The introduction of an oxa- moiety and a lactam function within the spirocyclic core of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one suggests novel chemical properties and potential for unique biological interactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of fundamental in vitro assays to elucidate the bioactivity of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. The protocols herein are designed to be robust and self-validating, drawing from established methodologies for analogous heterocyclic and spirocyclic compounds.
Preliminary Compound Handling and Preparation
Prior to initiating any biological assay, it is critical to ensure the purity and proper handling of the test compound.
Compound Characterization:
Purity Assessment: The purity of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one should be ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).
Structural Verification: The chemical structure should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Solubility and Stock Solution Preparation:
The solubility of a test compound is a critical parameter for in vitro assays to avoid precipitation and ensure accurate concentration delivery.
Solvent
Recommended Starting Concentration for Stock
Storage Conditions
Dimethyl sulfoxide (DMSO)
10-50 mM
-20°C, desiccated
Ethanol
10-20 mM
-20°C
Phosphate-Buffered Saline (PBS), pH 7.4
Test for solubility up to 1 mM
4°C for short-term, -20°C for long-term
Protocol 1: Preparation of Master Stock Solution
Accurately weigh a precise amount of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
Add the appropriate volume of sterile, high-purity DMSO to achieve a high-concentration master stock (e.g., 50 mM).
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
Aliquot the master stock into smaller volumes to minimize freeze-thaw cycles.
Store aliquots at -20°C in tightly sealed, low-retention microcentrifuge tubes.
Causality: Preparing a high-concentration master stock in an organic solvent like DMSO is a standard practice for compounds with unknown aqueous solubility. Aliquoting prevents degradation of the compound due to repeated temperature changes.
In Vitro Assay Workflows
The following section details step-by-step protocols for foundational in vitro assays to screen for potential cytotoxic, antimicrobial, and enzyme-inhibitory activities of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
I. Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] This assay is a crucial first step in profiling a novel compound's effect on cell proliferation and identifying potential anticancer properties.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol 2: MTT Assay for Cytotoxicity
Cell Seeding: Plate human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]
Compound Treatment:
Prepare serial dilutions of the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control (e.g., doxorubicin or cisplatin).
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions.
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the logarithm of the compound concentration.
Diagram 1: Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
II. Apoptosis Induction Assessment
Should 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one exhibit significant cytotoxicity, it is imperative to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[3] Western blotting for key apoptosis-related proteins can provide mechanistic insights.
Principle: Apoptosis is regulated by a cascade of proteins. Western blotting allows for the detection of changes in the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.
Protocol 3: Western Blot for Apoptosis Markers
Cell Treatment: Treat cancer cells in 6-well plates with 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one at its predetermined IC₅₀ concentration for 24 or 48 hours.
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Diagram 2: Simplified Apoptosis Signaling Pathway
Caption: Potential mechanism of apoptosis induction by the test compound.
III. Antimicrobial Activity Screening
The diazaspiro core is present in compounds with known antibacterial and fungicidal properties.[2] Therefore, screening 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one for antimicrobial activity is a logical step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol 4: Broth Microdilution for MIC Determination
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.
Inoculation: Add the standardized microbial inoculum to each well.
Controls: Include a positive control (microorganisms with no compound), a negative control (broth only), and a drug control (e.g., ampicillin for bacteria, fluconazole for yeast).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be confirmed by measuring the optical density (OD) at 600 nm.
Data Interpretation and Next Steps
The initial in vitro screening will generate crucial data to guide further investigation.
Assay
Key Parameter
Interpretation
Potential Next Steps
MTT Assay
IC₅₀ value
A low IC₅₀ value (<10 µM) indicates potent cytotoxic activity.
Further mechanistic studies (e.g., cell cycle analysis, apoptosis assays), screening against a broader panel of cancer cell lines.
Western Blot
Changes in protein levels
Increased Bax/Bcl-2 ratio and cleaved Caspase-3 indicate apoptosis induction.
Investigate other cell death pathways, identify the upstream signaling targets.
Broth Microdilution
MIC value
A low MIC value (<16 µg/mL) suggests significant antimicrobial activity.
Determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), time-kill kinetics assays, mechanism of action studies.
Diagram 3: Drug Discovery and Development Workflow
Caption: A generalized workflow for the early stages of drug discovery.
Conclusion and Future Directions
While specific in vitro data for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is not yet extensively published, the protocols outlined in these application notes provide a robust framework for its initial biological characterization. The broader family of diazaspiro compounds represents a promising area for the discovery of novel therapeutics.[3] The unique structural features of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one warrant a thorough investigation of its biological activities, which may unveil novel mechanisms of action and therapeutic potential. Further research, including target identification and structure-activity relationship (SAR) studies, will be essential to fully elucidate the promise of this compound and its derivatives.
References
García-Barrantes, P. M., et al. (2023). In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. Malaria Journal.
Scott, A., & Dow, C. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Technology Networks.
Jayashree, B. S., et al. (2026). Design, Synthesis, and In Vitro and In Silico Anticancer Profiling of Spirooxindole-Tetrahydrocarbazoles. Chemistry & Biodiversity.
Gomha, S. M., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid with 1,5-diaryl-1,4-pentadien-3-ones. Journal of the Brazilian Chemical Society.
Müller, T. J. J. (Ed.). (2023). Examples of spirocyclic compounds reported along with their olfactory properties. Beilstein Journal of Organic Chemistry.
Li, Y., et al. (2024). Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Journal of Medicinal Chemistry.
Keane, K. N., et al. (2009). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Reproductive Toxicology.
Ghorab, M. M., et al. (2015). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals Inc. (USA).
Macho, T., et al. (2022). Tricyclic SpiroLactams Kill Mycobacteria In Vitro and In Vivo by Inhibiting Type II NADH Dehydrogenases. Journal of Medicinal Chemistry.
Husson, H.-P., et al. (1989). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Bulletin de la Société Chimique de France.
Bouchez, C., et al. (2025).
Caturla, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
Teumelsan, N. V., et al. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry.
Zhang, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of the Iranian Chemical Society.
de Souza, M. V. N., & de Almeida, M. V. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Journal of the Brazilian Chemical Society.
Kulyk, O., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules.
Zaikin, P., et al. (2021).
Kumar, K., et al. (2018). 1,3,5-triazaspiro[5.5]undeca-2,4-dienes as selective Mycobacterium tuberculosis dihydrofolate reductase inhibitors with potent whole cell activity. European Journal of Medicinal Chemistry.
Application Note: Strategic Incorporation of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one into Peptidomimetic Sequences
Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Advanced Application Note & Technical Protocol Introduction & Rationale The development of next-generation pepti...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals
Document Type: Advanced Application Note & Technical Protocol
Introduction & Rationale
The development of next-generation peptide therapeutics relies heavily on overcoming the inherent limitations of natural peptides, namely their susceptibility to proteolytic degradation and high conformational flexibility. The incorporation of conformationally restricted spirocyclic scaffolds is a proven strategy to enhance both metabolic stability and receptor binding affinity[1].
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9) is a highly specialized spirocyclic piperazin-2-one fused with a tetrahydropyran ring. When incorporated into a peptide backbone, this scaffold acts as a rigid dipeptide surrogate. The piperazinone core restricts the
ϕ
and
ψ
dihedral angles, effectively inducing
β
-turn or polyproline helix conformations, while the 8-oxa (tetrahydropyran) moiety provides a hydrophilic vector that improves aqueous solubility compared to simple carbocyclic spiro systems[2].
Caption: Pharmacological advantages of incorporating conformationally restricted spirocyclic scaffolds.
Mechanistic Insights & Chemical Logic (E-E-A-T)
To incorporate 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one into a Solid-Phase Peptide Synthesis (SPPS) workflow, the raw scaffold must first be converted into an Fmoc-protected amino acid surrogate. The molecule possesses two nitrogen atoms with vastly different electronic properties:
N4 (Lactam/Amide): Weakly nucleophilic, requires strong base for deprotonation.
The Causality of the Protection Strategy:
A common pitfall in piperazinone derivatization is attempting to directly Fmoc-protect N1, followed by base-catalyzed alkylation of N4 with a bromoacetate derivative to install the C-terminal carboxylate[3]. However, the strong bases required to deprotonate the lactam NH (e.g., NaH, LiHMDS) will rapidly induce
β
-elimination of the base-sensitive Fmoc group.
To ensure a self-validating and high-yielding synthesis, we must employ an orthogonal protection strategy . We first protect the highly reactive N1 with a base-stable Boc group. We then alkylate N4 with benzyl bromoacetate[4]. Following Boc removal, we install the Fmoc group under mild conditions, and finally remove the benzyl ester via hydrogenolysis. This logic prevents premature deprotection and ensures absolute regiocontrol.
Caption: Optimal synthetic route for converting the spirocyclic scaffold into an Fmoc-compatible building block.
This protocol details the conversion of the raw spirocycle into Fmoc-8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one-N4-acetic acid (abbreviated as Fmoc-Spiro-OH ).
Step 1: N1-Boc Protection
Dissolve 10 mmol of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one in 50 mL of anhydrous dichloromethane (DCM).
Add 12 mmol of Triethylamine (TEA), followed by 11 mmol of Di-tert-butyl dicarbonate (Boc
2
O) in portions at 0 °C.
Stir at room temperature (RT) for 4 hours. Wash with 5% citric acid, dry over Na
2
SO
4
, and concentrate to yield the N1-Boc derivative.
Step 2: N4-Alkylation (Carboxylate Installation)
Dissolve the N1-Boc intermediate in 40 mL of anhydrous DMF and cool to 0 °C under argon.
Carefully add 12 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until H
2
evolution ceases.
Dropwise add 11 mmol of Benzyl bromoacetate. Stir at RT for 12 hours.
Quench with saturated NH
4
Cl, extract with Ethyl Acetate (EtOAc), and purify via flash chromatography to yield the fully protected scaffold.
Step 3: Boc Cleavage & Fmoc Protection
Treat the intermediate with 50% TFA in DCM (20 mL) for 1 hour at RT. Concentrate under vacuum to remove all TFA.
Redissolve the crude amine salt in 50 mL of 1:1 THF/H
2
O. Add NaHCO
3
until the pH reaches 8.5.
Add 11 mmol of Fmoc-OSu and stir vigorously for 6 hours.
Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate.
Step 4: Hydrogenolysis (Ester Cleavage)
Dissolve the Fmoc-protected benzyl ester in 50 mL of Methanol/EtOAc (1:1).
Add 10% Pd/C (10% w/w) and stir under a hydrogen atmosphere (1 atm, balloon) for 2 hours. (Note: Monitor closely via LC-MS to prevent Fmoc cleavage, which can occur under prolonged hydrogenation).
Filter through Celite, concentrate, and precipitate in cold diethyl ether to yield pure Fmoc-Spiro-OH .
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-Spiro-OH into a peptide sequence presents two distinct kinetic environments. The C-terminal coupling (attaching the scaffold to the peptide-resin) is highly efficient because the reactive carboxylate is situated on an unhindered primary carbon (an acetic acid derivative). Conversely, the N-terminal coupling (attaching the next amino acid to the scaffold's N1 amine) is notoriously difficult due to the severe steric bulk of the spirocyclic system.
Table 1: Coupling Reagents for Hindered Spirocyclic Amines
Coupling Reagent
Activation Mechanism
Relative Efficiency for Hindered N1 Amine
Recommended Conditions
DIC / Oxyma Pure
Esterification
Moderate
75 °C (Microwave), 30 min
HATU / HOAt
Aminium/Uronium
High
RT, 2 hours, double couple
COMU / DIPEA
Morpholino Uronium
Very High
RT, 1 hour, single couple
BTC (Triphosgene)
Acid Chloride in situ
Extremely High
RT, 30 min (Use with strict safety protocols)
Step-by-Step SPPS Workflow
Scaffold Coupling (Easy):
Swell the peptide-resin (containing a free N-terminus) in DMF.
Pre-activate 3.0 equivalents of Fmoc-Spiro-OH with 3.0 eq of DIC and 3.0 eq of Oxyma Pure in DMF for 3 minutes.
Add to the resin and agitate for 45 minutes at RT. Wash with DMF (5x).
Fmoc Deprotection:
Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).
Elongation on the Hindered N1 Amine (Hard):
To couple the next amino acid, pre-activate 4.0 eq of the incoming Fmoc-AA-OH with 4.0 eq of COMU and 8.0 eq of DIPEA in DMF.
Add to the resin and agitate for 2 hours at RT (or 20 minutes at 75 °C in a microwave peptide synthesizer).
Perform a Kaiser test. If positive, repeat the coupling step before proceeding.
Caption: SPPS workflow highlighting the differential reactivity of the scaffold's termini.
References
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery
MDPI - Pharmaceuticals[Link][1]
Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition
The Journal of Organic Chemistry - ACS Publications[Link][2]
Brightly Luminescent and Kinetically Inert Lanthanide Bioprobes Based on Linear and Pre-organized Chelators
PubMed Central (PMC) - NIH[Link][3]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023
MDPI - Molecules[Link][4]
Application Notes & Protocols: Catalytic Hydrogenation for the Synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Scaffolds
Abstract The 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a variety of compounds with significant therapeutic potential. The synthesis of t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a variety of compounds with significant therapeutic potential. The synthesis of these complex spirocyclic systems often involves a critical catalytic hydrogenation step to reduce a precursor molecule, typically containing a nitro group, to form a key amine intermediate which subsequently undergoes intramolecular cyclization. This document provides a comprehensive guide to the catalytic hydrogenation methods for precursors of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one, detailing the underlying principles, experimental protocols, and critical parameters for successful synthesis.
Introduction: The Significance of the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Scaffold
Spirocyclic frameworks have gained considerable attention in drug discovery due to their three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. The incorporation of heteroatoms, such as in the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one system, offers opportunities for modulating properties like solubility and for establishing specific interactions with biological targets.[1] While direct data on the applications of this specific scaffold are emerging, the broader class of diazaspiro[5.5]undecane derivatives has shown promise in areas such as oncology.[2]
A common and efficient strategy for the synthesis of related 1,4-diazaspiro[5.5]undecan-3-one structures involves the reduction of a nitro group in a precursor molecule to an amine, which then triggers a cyclization event.[3] This application note will focus on the pivotal catalytic hydrogenation step in the synthesis of the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one core.
Mechanistic Overview of Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental process in organic synthesis where molecular hydrogen (H₂) is added across a double or triple bond, or to a functional group, in the presence of a metal catalyst. In the context of synthesizing our target scaffold, the primary transformation is the reduction of a nitro group (-NO₂) to a primary amine (-NH₂).
This reduction is a multi-step process that proceeds through several intermediates, such as nitroso and hydroxylamine species. The catalyst, typically a noble metal like palladium (Pd) or platinum (Pt), or a more economical alternative like Raney Nickel (Ra-Ni), provides a surface for the adsorption and activation of both the hydrogen gas and the nitro-containing substrate.[4]
The general workflow for the synthesis of the spirocyclic core via catalytic hydrogenation is depicted below:
Figure 2: Experimental workflow for catalytic hydrogenation.
Troubleshooting and Key Considerations
Incomplete Reaction: If the reaction stalls, this could be due to catalyst deactivation. Potential causes include impurities in the starting material or solvent, or insufficient catalyst loading.
Low Yield: Poor yields may result from over-reduction of other functional groups or side reactions. Optimizing the reaction conditions (pressure, temperature, and reaction time) can help mitigate this.
Safety: Both Pd/C and Ra-Ni are pyrophoric and must be handled with extreme care, especially during filtration. Always keep the catalyst wet with solvent and handle under an inert atmosphere when possible. High-pressure hydrogenation should only be performed in a properly rated and maintained reactor by trained personnel.
Conclusion
Catalytic hydrogenation is a robust and scalable method for the synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one precursors. The choice of catalyst and optimization of reaction conditions are critical for achieving high yields and purity. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals working on the synthesis of these important spirocyclic scaffolds.
References
Wang, Y. Y., & Bode, J. W. (2019). Olefin Amine (OLA) Reagents for the Synthesis of Bridged Bicyclic and Spirocyclic Saturated N-Heterocycles by Catalytic Hydrogen Atom Transfer (HAT) Reactions. Journal of the American Chemical Society. [Link]
Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society. [Link]
Schmalzbauer, M., et al. (2022). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Angewandte Chemie International Edition. [Link]
Chase, P. A., et al. (2011). Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. Chemical Communications. [Link]
Dinsmore, C. J., et al. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. U.S.
Huscap, (2021). Catalytic Hydrogenation and Dehydrogenation of Heterocyclic Compounds through sp3-CH Bond Activation. [Link]
Henkel, K., & Pasedach, H. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. U.S.
Megarity, C. F., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Department of Chemistry, The University of Manchester. [Link]
Li, Y., et al. (2023). Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermediates: synthetic strategies and theoretical perspectives. Organic & Biomolecular Chemistry. [Link]
Jagadeesh, R. V., et al. (2017). Cobalt-based nanoparticles prepared from MOF–carbon templates as efficient hydrogenation catalysts. Catalysis Science & Technology. [Link]
Bonin, M., et al. (1994). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of the American Chemical Society. [Link]
Blank, B., et al. (2020). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis. [Link]
Ananikov, V. P. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Link]
Hryshchanka, A., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]
Li, M., et al. (2020). Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Organic Chemistry Frontiers. [Link]
Hryshchanka, A., et al. (2021). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]
Wang, Z., et al. (2020). Catalyst-Controlled Chemodivergent Synthesis of Spirochromans from Diarylideneacetones and Organoboronic Acids. ACS Catalysis. [Link]
Zhang, Y., et al. (2021). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Organic Letters. [Link]
Sasai, H., et al. (2007). Design and Synthesis of Chiral Spiro Ligands. Chemical Reviews. [Link]
Zhou, Q., et al. (2018). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. Journal of the American Chemical Society. [Link]
Technical Support Center: Optimizing the Synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges when synthesizing conformationally restricted spirocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges when synthesizing conformationally restricted spirocycles. The 1,4-diaza-spiro[5.5]undecan-5-one scaffold is a critical structural motif utilized in the development of highly selective tyrosine kinase inhibitors[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield when synthesizing the 8-oxa variant of this spirocycle.
Q: What is the most reliable synthetic route for constructing the 8-oxa-1,4-diaza-spiro[5.5]undecan-5-one core?
A: The most robust and scalable approach relies on a modified Strecker reaction followed by an acid-driven intramolecular cyclization[2]. The synthesis begins with the unsymmetrical ketone, dihydro-2H-pyran-3(4H)-one. Condensation with ethylenediamine forms a sterically hindered imine, which is subsequently trapped by a cyanide source to form a stable aminonitrile intermediate. The final step involves the hydration of the nitrile to a primary amide, which spontaneously undergoes intramolecular cyclization with the secondary amine to form the piperazinone ring. Similar methodologies are widely applied to related oxa-diaza spirocycles commercially[3].
Figure 1: Optimized Strecker-based synthetic workflow for the target spiro-piperazinone.
Section 2: Troubleshooting the Strecker Step
Q: My Strecker reaction yields a complex mixture with significant bis-alkylation. How can I improve the selectivity?
A:Causality: Ethylenediamine is a strong, unhindered bidentate nucleophile. If it is mixed simultaneously with the ketone and cyanide in a one-pot configuration, the primary amine can react with two equivalents of the ketone, leading to bis-alkylated byproducts. Furthermore, the unsymmetrical nature of dihydro-2H-pyran-3(4H)-one introduces regiosteric challenges during imine formation.
Solution: Decouple the imine formation from the cyanide addition. Pre-form the imine using a mild Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), which acts as a water scavenger and activates the ketone. Add the cyanide source only after complete imine formation.
Protocol 1: Optimized Aminonitrile Synthesis
Charge a dry flask with dihydro-2H-pyran-3(4H)-one (1.0 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere.
Add ethylenediamine (1.2 eq) dropwise at 0 °C to prevent exothermic oligomerization.
Introduce Ti(OiPr)₄ (1.5 eq) and stir the reaction mixture at room temperature for 4 hours to ensure complete imine formation.
Cool the mixture back to 0 °C and add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise.
Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, filter through a Celite pad to remove titanium salts, and extract the organic layer.
Self-Validation Checkpoint: Before quenching, analyze an aliquot via LC-MS. The reaction is complete when the imine intermediate is fully consumed and the aminonitrile mass (M+H = 170.1) is the dominant peak. Do not proceed to workup if the unreacted ketone remains, as it will severely complicate downstream purification.
Section 3: Driving the Cyclization (Nitrile Hydrolysis)
Q: The aminonitrile intermediate fails to cyclize, or I get low yields of the final spiro piperazinone. What is the bottleneck?
A:Causality: The hydration of the nitrile to the primary amide is the kinetic bottleneck. The nitrile is located at a highly sterically hindered spiro center (C6). Standard aqueous acids (like concentrated HCl) contain too much water, which shifts the equilibrium toward a retro-Strecker reaction, degrading the intermediate back to the starting ketone.
Solution: Utilize a highly acidic, low-water system to drive the hydration without promoting hydrolysis of the amine. A mixture of Methanesulfonic acid (MsOH) and water (9:1 v/v) provides the optimal protonation environment while minimizing retro-Strecker degradation.
Table 1: Optimization of Cyclization Conditions
Reagent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Conc. HCl (aq)
100
24
35
Significant retro-Strecker degradation due to high water content.
Basic H₂O₂ / K₂CO₃
50
12
45
Nitrile hydrolysis stalls at amide; poor cyclization kinetics.
Optimal protonation of nitrile; excellent balance of yield and scalability.
Protocol 2: MsOH-Catalyzed Cyclization
Dissolve the crude aminonitrile intermediate in a 9:1 (v/v) mixture of Methanesulfonic acid (MsOH) and water.
Heat the solution to 90 °C and monitor via LC-MS. The reaction typically reaches completion within 8 hours.
Cool the mixture to 0 °C and carefully neutralize with 6M NaOH until pH 9 is reached. (Note: Maintain temperature below 20 °C during neutralization to prevent degradation).
Self-Validation Checkpoint: Monitor the reaction via LC-MS. You should observe the transient formation of the primary amide intermediate before it fully converts to the cyclized 8-oxa-1,4-diaza-spiro[5.5]undecan-5-one (M+H = 171.1). Ensure the pH is strictly 9 during neutralization; a lower pH will result in the protonation of the piperazinone, causing it to remain trapped in the aqueous phase.
Section 4: Isolation and Purification
Q: I am losing product during the aqueous workup. How can I improve recovery?
A:Causality: 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is highly polar due to the piperazinone motif and the tetrahydropyran oxygen, resulting in a negative logP and high aqueous solubility. Traditional liquid-liquid extraction with organic solvents (e.g., EtOAc or DCM) will leave the majority of the product in the aqueous phase.
Solution: Implement a catch-and-release purification strategy using Strong Cation Exchange (SCX) chromatography.
Figure 2: SCX Catch-and-Release purification logic for highly polar spirocycles.
Protocol 3: SCX Catch-and-Release
Load the neutralized aqueous mixture directly onto a pre-conditioned SCX cartridge. The basic secondary amine of the piperazinone will bind to the acidic resin.
Wash the cartridge with 3 column volumes of methanol to elute non-basic impurities and salts.
Elute the target spiro piperazinone using 2M ammonia in methanol. Concentrate the eluent in vacuo to yield the highly pure product.
Self-Validation Checkpoint: Spot the wash and elution fractions on a TLC plate and stain with Ninhydrin. The target spirocycle will elute exclusively in the 2M NH₃/MeOH fractions and stain as a distinct spot, confirming successful catch-and-release.
References
Process for the preparation of a fumaric acid salt of 9-[4-(3-chloro-2-fluoro-phenylamino)-7-methoxy-chinazolin-6-yloxy]-1,4-diaza-spiro[5.5]undecan-5-one.
Knowledge UChicago - The University of Chicago. UChicago. [Link]
Technical Support Center: Resolving Solubility Issues of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one in DMSO
Welcome to the Technical Support Center for handling 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9). This guide is designed for researchers, medicinal chemists, and drug development professionals facing chal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9). This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges with the dissolution, handling, and downstream biological assay integration of this specific spirocyclic compound.
Part 1: The Mechanistic Causality of Insolubility (Expertise & Experience)
Before troubleshooting, it is critical to understand why this compound resists solvation. The molecule features a rigid spiro[5.5]undecane core, combining a tetrahydropyran-like oxa-ring and a piperazinone (diaza-one) ring.
High Crystal Lattice Energy: The piperazinone ring contains both a secondary amine (-NH-) and a lactam/amide carbonyl (-C=O). This creates a dense, highly stable intermolecular hydrogen-bonding network within the crystal lattice.
Solvent Limitations: While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent and a strong hydrogen-bond acceptor, it is a poor hydrogen-bond donor[1]. If the compound's internal N-H···O=C lattice energy exceeds the solvation energy provided by DMSO, the compound will remain an insoluble suspension at room temperature[2].
Aqueous Precipitation (Solvent Shift): Even when successfully dissolved in 100% DMSO, the hydrophobic spiro-core can cause the compound to rapidly precipitate ("crash out") when diluted into aqueous biological buffers[3].
Part 2: Troubleshooting Guide & FAQs
Q1: I added 100% anhydrous DMSO to the powder, but it remains a cloudy suspension. What is the immediate next step?A: Apply kinetic and thermal energy. Dissolving compounds with high lattice energies in DMSO can be a very slow kinetic process[1]. We recommend placing the sealed vial in a heated ultrasonic bath at 37°C to 40°C for 10–15 minutes[4]. Sonication provides cavitation energy to physically break the crystal lattice, while heat increases the thermodynamic solubility limit. Caution: Avoid temperatures above 50°C to prevent thermal degradation of the lactam ring.
Q2: Heating and sonication failed. The compound is still not fully dissolved. Can I use a co-solvent or additive?A: Yes. Because 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one contains a basic secondary amine within its 1,4-diaza framework, it is ionizable. Adding a trace amount of an organic acid (e.g., 0.1% Trifluoroacetic acid [TFA] or Acetic Acid) to the DMSO can protonate the amine. This chemical ionization drastically increases the molecule's polarity and disrupts the stable hydrogen-bonded crystal lattice, facilitating rapid dissolution. Alternatively, bifunctional co-solvents or PEG400 can be utilized[5].
Q3: My compound dissolved perfectly in DMSO, but it precipitates immediately when I add it to my cell culture media. How do I prevent this?A: This is a classic solvent-shift precipitation issue. To resolve this, do not add the 100% DMSO stock directly to the final aqueous volume. Instead, perform a stepwise serial dilution[3]. First, dilute the stock in 100% DMSO to your target intermediate concentration[6]. Then, pre-spike your cell culture media with a carrier protein (like 10% FBS or BSA), which acts as a hydrophobic sink to keep the compound in solution[7]. Ensure the final DMSO concentration remains below 0.5% to avoid cytotoxicity[3].
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: The Heat-Sonication-Vortex (HSV) Solubilization Method
Purpose: To overcome the kinetic barrier of dissolution without altering the chemical state of the compound.
Equilibration: Allow the vial of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one and anhydrous DMSO to reach room temperature before opening to prevent moisture condensation[4].
Addition: Add 50% of the target DMSO volume to the pre-weighed powder.
Agitation: Vortex vigorously for 2 to 5 minutes[4].
Thermal Sonication: Place the vial in an ultrasonic water bath set to 40°C for 10 minutes.
Validation: Visually inspect against a bright light source. If clear, add the remaining 50% DMSO. If particulates remain, proceed to Protocol B.
QC Check: Analyze an aliquot via LC-MS to ensure no thermal degradation occurred during heating.
Purpose: To chemically disrupt the crystal lattice via amine protonation.
Preparation: Prepare a solution of 0.1% v/v Acetic Acid in anhydrous DMSO.
Solvation: Add this acidified DMSO to the compound dropwise while vortexing.
Validation: The suspension should clear rapidly as the secondary amine protonates.
Neutralization (Optional): If your downstream assay is highly pH-sensitive, ensure your final aqueous buffer has sufficient buffering capacity (e.g., 100 mM HEPES) to neutralize the trace acid upon dilution.
Part 4: Quantitative Data Presentation
Table 1: Summary of Solubilization Strategies and Operational Limits
Solubilization Strategy
Mechanism of Action
Recommended Limit
Downstream Assay Impact
100% Anhydrous DMSO
Baseline polar aprotic solvation
Max 10-20 mM stock
Low (Standard vehicle)
Thermal Sonication
Kinetic lattice disruption
Max 40°C for 15 min
None (if no degradation)
Acidified DMSO (0.1% AcOH)
Amine protonation / Ionization
0.1% v/v Acid
Requires buffered media
PEG400 Co-solvent
Hydrophobic/hydrophilic bridging
10-20% of stock vol
Viscosity increase
Stepwise Dilution
Prevents solvent-shift crashing
Final DMSO < 0.5%
High viability retention
Part 5: Workflow Visualizations
Fig 1. Step-by-step troubleshooting workflow for resolving spiro-compound DMSO insolubility.
Fig 2. Logical relationship between physical/chemical interventions and crystal lattice disruption.
References
Title: Overcoming poor solubility of spirooxindole derivatives in biological assays. Source: benchchem.com. URL:3
Title: Any suggestions for treating DMSO soluble compound in cell culture? Source: researchgate.net. URL:7
Title: Some of my compounds are soluble in DMSO - how can they be crystallized? Source: researchgate.net. URL:2
Title: Troubleshooting AN-12-H5 solubility issues in DMSO. Source: benchchem.com. URL:4
Technical Support Center: Purification Strategies for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one .
This spirocyclic scaffold contains a highly polar lactam (piperazin-2-one derivative), a basic secondary amine, and an ether oxygen. These structural features result in extreme hydrophilicity, strong hydrogen-bonding capabilities, and a propensity for basic amine-silanol interactions. This guide synthesizes chromatographic theory with field-proven troubleshooting strategies to ensure high-recovery purification.
Purification Decision Workflow
Purification decision tree for polar basic spirocycles.
Troubleshooting Guides & FAQs
Q1: Why am I losing my product in the aqueous phase during post-reaction workup?Causality: 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is highly water-soluble due to its multiple hydrogen-bond acceptors (the oxa and lactam groups) and its basic secondary amine. Standard extractions with ethyl acetate or dichloromethane (DCM) will leave the majority of the product trapped in the aqueous layer.
Solution: Saturate the aqueous layer with inorganic salts (e.g., NaCl or K₂CO₃) to reduce the solubility of the organic compound in water (the salting-out effect). Extract with a more polar organic solvent mixture, such as DCM/Isopropanol (3:1 v/v). If the yield remains low, bypass liquid-liquid extraction entirely and evaporate the crude mixture onto silica or Celite for direct solid-load chromatography.
Q2: During normal-phase flash chromatography, my compound streaks across the column and recovery is poor. How do I fix this?Causality: The secondary amine in the 1,4-diaza system interacts aggressively with the acidic silanol groups (Si-OH) on standard bare silica gel. This occurs via both hydrogen bonding and ion-exchange mechanisms, leading to irreversible adsorption and severe peak tailing[1].
Solution: You must suppress these interactions by adding a basic modifier to your mobile phase. Use a solvent system like DCM/MeOH/NH₄OH (90:9:1). The volatile ammonium hydroxide dynamically deactivates the silica by competing with your product for the acidic silanol sites, allowing your spirocycle to elute as a sharp, concentrated band[1].
Q3: I tried Reversed-Phase (RP) HPLC, but the compound elutes in the void volume. What column should I use?Causality: Standard C18 columns rely on hydrophobic partitioning. Because 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one lacks significant lipophilic surface area, it cannot partition effectively into the C18 stationary phase and washes out immediately with the solvent front.
Solution: Switch to . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (e.g., 90% Acetonitrile). Retention is achieved by partitioning the polar analyte into a water-enriched layer on the column surface, which is ideal for polar basic amines[2].
This self-validating protocol exploits the basicity of the secondary amine to selectively "catch" the product while washing away neutral and acidic impurities (e.g., unreacted lactones or neutral byproducts)[1].
Resin Preparation: Condition a pre-packed SCX (Sulfonic acid) solid-phase extraction cartridge with 2 column volumes (CV) of Methanol (MeOH), followed by 2 CV of 1% Acetic Acid in MeOH.
Loading (The "Catch"): Dissolve the crude mixture in 1% Acetic Acid in MeOH. The acidic environment ensures the secondary amine is fully protonated (cationic). Load onto the cartridge at a dropwise flow rate.
Washing: Flush the column with 3–5 CV of MeOH.
Validation Checkpoint: Analyze the wash fraction via TLC or LC-MS. It should contain only non-basic impurities. If the target mass is detected, the resin capacity was exceeded, or the loading solvent was not acidic enough.
Elution (The "Release"): Elute the target spirocycle by flushing the cartridge with 2 CV of 2M Ammonia in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sulfonic acid resin.
Isolation: Concentrate the ammoniacal eluent under reduced pressure to yield the semi-pure free base.
Protocol B: Preparative HILIC Purification
For final polishing of the crude free base to >95% purity.
Column Selection: Use a preparative Amide-HILIC column (e.g., 5 µm, 21.2 x 150 mm).
Mobile Phase Preparation:
Solvent A: 10 mM Ammonium Formate in Water (Adjust pH to 3.0 with formic acid to ensure a consistent ionization state).
Solvent B: Acetonitrile (MeCN).
Sample Preparation: Dissolve the SCX-purified sample in a high percentage of organic solvent (e.g., 80% MeCN / 20% Water).
Validation Checkpoint: Ensure the sample is fully dissolved. Injecting samples dissolved in 100% water will cause severe peak distortion and phase collapse in HILIC.
Gradient Elution: Run a gradient from 90% B to 60% B over 20 minutes. (Note: In HILIC, water is the strong eluting solvent, so decreasing the organic modifier elutes the compound).
Fraction Collection: Monitor via UV (210 nm) or mass-triggered fraction collection. Lyophilize the collected fractions to remove the volatile aqueous buffer.
Chromatographic Method Comparison
Method
Stationary Phase
Mobile Phase
Retention Mechanism
Suitability for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
SCX Catch & Release
Sulfonic Acid (Silica)
Load: Acidic MeOHElute: 2M NH₃/MeOH
Ion-Exchange (Electrostatic)
Excellent for initial crude cleanup and removing neutral/acidic impurities.
Normal Phase (NP)
Bare Silica Gel
DCM / MeOH / NH₄OH (90:9:1)
Adsorption / H-Bonding
Good , but strictly requires a basic modifier (NH₄OH) to prevent irreversible tailing.
Reversed-Phase (RP)
C18
H₂O / MeCN + 0.1% TFA
Hydrophobic Partitioning
Poor . The compound is too polar and will elute in the void volume.
HILIC
Amide or Bare Silica
MeCN / H₂O (Ammonium Formate)
Hydrophilic Partitioning
Excellent for high-purity final polishing and LC-MS compatibility.
References
(4-Amino-3-methyloxolan-3-yl)methanol Troubleshooting, Benchchem. Available at:1[1]
Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography, Sigma-Aldrich. Available at:
HILIC and Its Applications for Biotechnology, Part I, LCGC International. Available at: 2[2]
Waters OBD Preparative Columns, Waters Corporation. Available at:
Technical Support Center: Preventing Degradation of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one During Long-Term Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic experimental performance of spirocyclic building blocks.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic experimental performance of spirocyclic building blocks. 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS 1339477-10-9) is a highly valuable scaffold in medicinal chemistry, but its structural features—specifically the piperazin-2-one (lactam) ring and the secondary amine—make it inherently vulnerable to environmental degradation over time.
This guide is designed to move beyond basic storage instructions. By understanding the strict causality behind why this compound degrades, you can implement self-validating workflows that ensure absolute chemical integrity from the moment of receipt to your final assay.
Mechanistic Grounding of Degradation Pathways
To effectively protect a chemical, you must first understand its vulnerabilities. 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one undergoes two primary modes of degradation [1, 2]:
Lactam Hydrolysis (Moisture-Driven): The piperazin-2-one moiety contains a lactam (cyclic amide) bond. When exposed to atmospheric moisture, the carbonyl carbon becomes susceptible to nucleophilic attack by water. This reaction, often catalyzed by trace acids or bases, results in the irreversible ring-opening of the lactam into a linear amino acid derivative [3].
Amine Oxidation (Oxygen/Light-Driven): The secondary amine at the N4 position is highly reactive. Prolonged exposure to ambient oxygen, UV light, or trace transition metals initiates radical-mediated oxidation, converting the amine into N-oxides or other complex degradants [2].
Fig 1. Primary degradation pathways of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
Quantitative Stability Profile
The following table summarizes the anticipated shelf-life of piperazin-2-one derivatives based on empirical stability studies [1]. Lowering the temperature increases the activation energy barrier required for hydrolysis, while inert atmospheres eliminate oxidative threats.
Storage Condition
Atmosphere
Estimated Shelf-Life
Primary Degradation Risk
Room Temp (20°C)
Ambient Air
< 1 Month
Rapid Oxidation & Hydrolysis
4°C (Refrigerator)
Ambient Air
1 – 3 Months
Slow Hydrolysis
-20°C (Freezer)
Inert (Ar/N₂)
> 12 Months
None (Stable)
-80°C (Freezer)
Inert (Ar/N₂)
> 24 Months
None (Stable)
Standard Operating Procedures (SOPs) for Handling
To guarantee the trustworthiness of your experiments, your handling protocol must be a self-validating system. The following methodologies ensure that the compound is never simultaneously exposed to the thermal and atmospheric conditions required for degradation.
Protocol A: Inert Aliquoting and Storage Preparation
Causality: Bulk powders degrade rapidly because every time the main bottle is opened, fresh atmospheric moisture and oxygen are introduced. Aliquoting isolates the risk.
Preparation: Bake amber glass vials and PTFE-lined caps at 120°C for 2 hours to drive off residual surface moisture. Allow them to cool in a vacuum desiccator.
Blanketing: Transfer the bulk chemical and the baked vials into a glove box purged with Argon. (Note: Argon is heavier than air and effectively displaces oxygen/moisture from the vial headspace).
Aliquoting: Weigh out single-use aliquots (e.g., 5–10 mg) to prevent repeated freeze-thaw cycles.
Sealing: Cap the vials tightly within the inert atmosphere.
Secondary Containment: Place the sealed vials into a secondary container (e.g., a vacuum-sealed bag or a jar) containing indicating silica gel or Drierite.
Storage: Transfer the secondary container immediately to a -20°C or -80°C freezer.
Protocol B: Controlled Thawing and Reconstitution
Causality: Opening a -20°C vial in a 20°C room causes immediate condensation of atmospheric water directly onto the powder, instantly providing the aqueous environment needed for lactam hydrolysis.
Retrieval: Remove the secondary container from the freezer.
Equilibration (Critical Step): Do NOT open the container. Allow it to sit at room temperature for at least 30–60 minutes until the vials reach ambient temperature.
Reconstitution: Once equilibrated, open the vial and dissolve the compound in a dry, anhydrous solvent (e.g., anhydrous DMSO or DMF) immediately prior to your experiment.
Fig 2. Self-validating workflow for the aliquoting and long-term storage of spirocyclic lactams.
Troubleshooting Guide & FAQs
Q1: My compound shows a +18 Da mass shift on LC-MS after a few months of storage. What happened?A1: The +18 Da shift is the hallmark signature of water addition (
H2O=18 g/mol
), indicating that the piperazin-2-one (lactam) ring has undergone hydrolysis [3]. This occurs when the compound is exposed to atmospheric moisture. The nucleophilic attack of water on the lactam carbonyl opens the ring, yielding a linear amino acid derivative. To prevent this, strictly adhere to the desiccation and equilibration steps in Protocol B.
Q2: Can I store 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one as a stock solution in DMSO at -20°C?A2: It is highly discouraged for long-term storage. While DMSO is an excellent solvent, it is notoriously hygroscopic. Over time, DMSO absorbs trace water from the air, which will slowly hydrolyze the lactam ring even at sub-zero temperatures. If you must store it in solution, use strictly anhydrous DMSO, aliquot into single-use tubes under Argon, and store at -80°C for no longer than 1 month. Solid-state storage is always the gold standard.
Q3: The powder in my vial turned slightly yellow. Is it still viable for my cross-coupling reaction?A3: Yellowing typically indicates oxidation of the secondary amine into an N-oxide or related radical degradant [2]. Because this secondary amine is likely the reactive site for your intended coupling chemistry, oxidation will directly reduce your reaction yield and introduce complex impurities into your mixture. It is recommended to re-purify the compound via flash chromatography or discard the degraded batch.
Q4: Why is amber glass specified in the aliquoting protocol?A4: The spirocyclic core and the secondary amine can undergo photo-catalyzed radical degradation when exposed to UV light. Amber glass blocks the critical UV wavelengths that provide the activation energy for these photochemical degradation pathways.
References
Parks, C.; Hughes, K.; Pourkashanian, M. Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research, 2021, 60 (35), 12864–12882. Available at:[Link][1]
McLaughlin, M. et al. Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 2013, 17, 1052–1060. Available at:[Link][2]
Troubleshooting NMR peak overlap in spirocyclic 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Focus Molecule: 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9) Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectr...
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectroscopic challenges associated with rigid spirocyclic building blocks.
The molecule 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one[1] presents a unique challenge: its spiro[5.5]undecane core contains multiple adjacent methylene groups in similar electronic environments, leading to severe second-order multiplet overlap in the 1.5–4.0 ppm region. The following diagnostic workflow and Q&A guide will help you systematically resolve these overlapping signals without necessarily requiring a >600 MHz spectrometer upgrade.
Diagnostic Workflow
Diagnostic workflow for resolving NMR peak overlap in spirocyclic scaffolds.
Q1: Why do the aliphatic ring protons in this molecule cluster so heavily, and how can I rapidly simplify the spectrum?
The Causality:
In spiro[5.5]undecane systems, the proximity of the oxygen (position 8) and nitrogens (positions 1, 4) creates similar deshielding environments for the adjacent methylene protons. Furthermore, extensive homonuclear scalar couplings (
) between axial-axial, axial-equatorial, and equatorial-equatorial protons cause massive signal splitting[2].
The Solution:
Implement Pure Shift (Broadband Homonuclear Decoupled) NMR . Pure shift techniques (such as PSYCHE or Zanger-Sterk) use slice-selective excitation to refocus
evolution, collapsing complex multiplets into single lines (singlets) at their respective chemical shifts[3][4]. This provides a resolution enhancement equivalent to increasing the magnetic field by a factor of 10[5].
Protocol: Step-by-Step Pure Shift (PSYCHE) Acquisition
Sample Preparation: Dissolve 10–15 mg of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one in 0.6 mL of a suitable deuterated solvent (e.g., CDCl
or DMSO-
).
Parameter Setup: Load the standard PSYCHE pulse sequence in your spectrometer software (e.g., psyche in Bruker TopSpin).
Chunking Configuration: Set the data chunk duration (
) to ~15–20 ms. This parameter dictates the limiting resolution of the final spectrum[3].
Gradient Calibration: Apply a weak slice-selective gradient (typically 1–3 G/cm or 50-90% of maximum) during the spatial encoding spin echo to determine how much of the spectrum is excited[3].
Acquisition: Acquire the pseudo-2D dataset. Ensure the number of scans (NS) is a multiple of the phase cycle (e.g., 64) to maintain an optimal signal-to-noise ratio[3].
Reconstruction: Process the pseudo-2D data (e.g., using the pshift command) to concatenate the chunks into a 1D homodecoupled Free Induction Decay (FID), followed by standard Fourier transformation[3].
Q2: My Pure Shift spectrum shows periodic sidebands that look like real peaks. How do I eliminate these artifacts?
The Causality:
The chunking process in pure shift NMR creates discontinuities at the boundaries of the concatenated FID blocks. When Fourier transformed, these temporal discontinuities generate periodic sidebands spaced at
Hz, which can easily be mistaken for real aliphatic signals[3][6].
The Solution:
Utilize the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) technique. SAPPHIRE mitigates this by collecting and averaging FID blocks of slightly different lengths before concatenation, effectively washing out the phase discontinuities and suppressing the sidebands[6].
Protocol: SAPPHIRE Implementation
Enable Module: Activate the SAPPHIRE pulse program in your NMR software (e.g., available in JEOL Delta V.6.1+ or as an add-on in Bruker)[6].
Define Jitter Array: Set the software to acquire 4 to 8 different chunk lengths, varying the base
duration by
.
Acquire and Average: Run the pseudo-2D acquisition. The software will automatically average the FIDs with varying chunk lengths prior to 1D reconstruction, yielding a clean, artifact-free baseline[6].
Q3: Even with Pure Shift, some peaks remain broad and poorly defined. Is this a sample purity issue?
The Causality:
It is highly unlikely to be a purity issue. Spiro[5.5]undecanes are known to undergo chair-chair ring inversions[7]. At room temperature (298 K), the exchange rate between enantiomeric or diastereomeric helical chair conformations is often on the intermediate NMR timescale, causing line broadening due to conformational averaging[7].
The Solution:
Perform Variable Temperature (VT) NMR to freeze out the conformers.
Protocol: Low-Temperature VT-NMR Analysis
Solvent Selection: Prepare the sample in a low-freezing point solvent mixture, such as CDCl
mixed with dichlorodifluoromethane (CF
Cl
)[7].
Baseline Acquisition: Insert the sample into a spectrometer equipped with a VT unit and acquire a standard
H spectrum at 298 K[7].
Cooling Gradient: Gradually lower the temperature in 10 K increments. Allow at least 5 minutes for thermal equilibration at each step to prevent probe damage and ensure sample uniformity.
Monitoring: Monitor the broad peaks. As you reach the slow exchange limit (typically < 230 K), the broad peaks will split into sharp, distinct signals corresponding to the locked chair conformations[7].
Final Assignment: Once sharp singlets are achieved, run a 2D HSQC or NOESY at the locked temperature to definitively assign the axial and equatorial protons.
Quantitative Data Comparison
To help you select the right technique for your specific bottleneck, consult the comparative performance metrics below:
Analytical Technique
Multiplet Structure
Resolution Limit (Hz)
Acq. Time (avg)
Artifact Risk
Primary Diagnostic Use Case
Standard 1D
H NMR
Complex
splitting
~0.5 - 1.0 Hz
< 5 mins
None
Baseline structural confirmation
Pure Shift (PSYCHE)
Collapsed to singlets
~1.5 - 5.0 Hz
10 - 30 mins
High (Sidebands)
Resolving heavily overlapped aliphatic clusters
Pure Shift + SAPPHIRE
Collapsed to singlets
~1.5 - 3.0 Hz
20 - 60 mins
Low
Identifying weak signals obscured by artifacts
Low-Temp VT-NMR
Sharp
splitting
~0.5 - 1.0 Hz
30 - 90 mins
None
Freezing chair-chair ring inversion dynamics (< 250 K)
References
ResearchGate. Insight into Old and New Pure Shift NMR Methods for Enantiodiscrimination. Available at: [Link]
Manchester NMR Methodology Group. Pure Shift NMR. Available at:[Link]
University of Wyoming NMR Facility. Pure Shift NMR. Available at: [Link]
National Institutes of Health (PMC). Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Available at:[Link]
JEOL. Artifact reduction in pure shift NMR by SAPPHIRE technique. Available at: [Link]
Reducing unwanted byproducts in 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scale-up synthesis
Welcome to the Technical Support Center for spirocyclic building block synthesis. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 8-Ox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for spirocyclic building block synthesis. This guide is specifically designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one .
The synthesis of this highly functionalized spiro-piperazinone relies on a two-phase sequence: a Strecker-type amination of tetrahydro-4H-pyran-4-one with ethylenediamine and a cyanide source, followed by nitrile hydrolysis and intramolecular lactamization. While this route is highly efficient, scale-up often introduces competing kinetic pathways that generate unwanted byproducts. This guide provides mechanistic troubleshooting, quantitative byproduct profiling, and a self-validating protocol to ensure high-fidelity scale-up.
Process Overview & Mechanistic Pathway
Understanding the kinetic and thermodynamic branch points in your reaction is the first step to eliminating byproducts. The diagram below illustrates the desired synthetic workflow alongside the mechanistic deviations that lead to common impurities.
Reaction pathway for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one synthesis highlighting byproducts.
Frequently Asked Questions (Troubleshooting)
Q1: We are observing a significant mass peak corresponding to the bis-Strecker adduct (m/z ~279). How can we suppress its formation during the initial amination?A1: The formation of the bis-Strecker adduct is a statistical and kinetic inevitability if stoichiometry is not strictly controlled. Ethylenediamine possesses two equally reactive primary amines. When tetrahydro-4H-pyran-4-one and the cyanide source are present in high local concentrations, both amine termini undergo condensation and cyanation.
Causality & Solution: To favor the mono-adduct, you must manipulate the reaction kinetics. Implement a reversed-addition protocol: slowly add the ketone to a solution containing a large stoichiometric excess of ethylenediamine (typically 3-5 equivalents). This ensures the diamine is always in vast excess relative to the ketone, kinetically favoring mono-alkylation ([1]).
Q2: During the hydrolysis and lactamization step, our yields drop due to the formation of insoluble polymeric material. How do we drive the reaction toward the desired spirocycle?A2: The insoluble material is an intermolecular polyamide. The intermediate formed after nitrile hydrolysis is an unprotected amino acid (4-(2-aminoethylamino)tetrahydro-2H-pyran-4-carboxylic acid). Because intermolecular amide bond formation competes directly with intramolecular cyclization (lactamization), high concentrations will thermodynamically and kinetically favor oligomerization.
Causality & Solution: Intramolecular cyclization to form the 6-membered piperazinone ring is entropically favored but requires specific conditions to outcompete intermolecular collisions. Perform the lactamization under strict high-dilution conditions (
≤
0.05 M). Furthermore, ensure the neutralization step following acidic hydrolysis is performed slowly at low temperatures to prevent premature polymerization before the intramolecular ring closure can be thermally driven ([2]).
Q3: We are seeing reversion to tetrahydro-4H-pyran-4-one during the isolation of the aminonitrile intermediate. Why is this happening?A3: The Strecker reaction is fundamentally reversible. The aminonitrile intermediate can undergo retro-Strecker elimination, releasing HCN and reverting to the starting ketone and diamine, especially under thermal stress or highly basic conditions.
Causality & Solution: Avoid heating the reaction mixture during the isolation of the aminonitrile. If solvent evaporation is necessary, perform it under high vacuum at temperatures not exceeding 30 °C. Alternatively, you can bypass the isolation of the sensitive aminonitrile entirely by employing a one-pot continuous process where the Strecker adduct is directly subjected to acidic hydrolysis in situ ([3]).
Use the following analytical signatures to diagnose and correct deviations in your scale-up workflow.
Byproduct
Analytical Signature (LC-MS / TLC)
Mechanistic Cause
Mitigation Strategy
Bis-Strecker Adduct
m/z 279 [M+H]⁺, higher
Rf
Double condensation of ethylenediamine
Use 3-5x excess ethylenediamine; slow ketone addition
Intermolecular Oligomers
Broad polymeric baseline, insoluble
Intermolecular amide formation during cyclization
High-dilution conditions (
≤
0.05 M) during lactamization
Tetrahydro-4H-pyran-4-one
m/z 101 [M+H]⁺, UV inactive
Retro-Strecker elimination (loss of HCN)
Maintain T < 30 °C during isolation; avoid strong base
Uncyclized Amino Acid
m/z 189 [M+H]⁺, highly polar
Incomplete lactamization
Extend reflux time; ensure complete neutralization to pH 6-7
Validated Scale-Up Protocol
This self-validating protocol utilizes built-in analytical checkpoints to verify the success of each mechanistic step, preventing the forward-processing of compromised intermediates.
Phase 1: Controlled Strecker Amination
Preparation: In a thoroughly dried, multi-neck reactor equipped with a dropping funnel and internal thermometer, charge ethylenediamine (3.0 equiv) and trimethylsilyl cyanide (TMSCN, 1.2 equiv) in anhydrous methanol.
Temperature Control: Cool the mixture to 0–5 °C using an ice-water bath.
Addition: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in a minimal amount of anhydrous methanol. Add this solution dropwise over 2 hours, maintaining the internal temperature below 10 °C to prevent retro-Strecker elimination and minimize bis-adduct formation.
Stirring: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Workup: Concentrate the mixture under reduced pressure (water bath < 30 °C) to remove excess ethylenediamine and solvent, yielding the crude aminonitrile.
Validation Checkpoint 1: Analyze the crude mixture via LC-MS. The desired aminonitrile should appear at m/z 170 [M+H]⁺. The presence of a dominant peak at m/z 279 indicates excessive bis-adduct formation, signaling that the ketone addition was too rapid or the diamine equivalent was insufficient.
Phase 2: Hydrolysis and High-Dilution Lactamization
Hydrolysis: Dissolve the crude aminonitrile in 4 M HCl in dioxane (10 mL/mmol) and reflux gently for 18 hours to hydrolyze the nitrile to the corresponding carboxylic acid.
Dilution: Cool the mixture to room temperature and dilute with a large volume of dichloromethane (DCM) to achieve a strict concentration of
≤
0.05 M.
Neutralization & Cyclization: Slowly add saturated aqueous
NaHCO3
under vigorous stirring until the aqueous layer reaches pH 6–7. The neutralization frees the primary amine, which immediately undergoes intramolecular lactamization to form the spiro-piperazinone.
Extraction: Separate the organic layer, extract the aqueous layer twice more with DCM, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Recrystallize the crude product from ethyl acetate/hexane to afford pure 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one.
Validation Checkpoint 2: Following neutralization, TLC (DCM:MeOH 9:1, Ninhydrin stain) should show the disappearance of the highly polar amino acid baseline spot and the emergence of the spiro-piperazinone product (
Rf
~0.4). LC-MS must confirm the target mass at m/z 171 [M+H]⁺.
References
Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture
Organic Process Research & Development (ACS Publications)
URL:[Link][3]
Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones
Molecules (PMC)
URL:[Link][2]
Technical Support Center: Crystallization Optimization for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Welcome to the Technical Support Center for spirocyclic building block crystallization. This guide is specifically engineered for researchers and drug development professionals working with 8-Oxa-1,4-diaza-spiro[5.5]unde...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for spirocyclic building block crystallization. This guide is specifically engineered for researchers and drug development professionals working with 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9) [1][2].
As a polar spirocyclic lactam (
C8H14N2O2
, MW: 170.21 g/mol ), this molecule presents unique crystallization challenges. Its structure features a rigid spiro-core combined with multiple hydrogen-bond donors and acceptors (a secondary amine, an ether oxygen, and a lactam moiety). These features make it highly susceptible to polymorphism, hydrate/solvate formation, and liquid-liquid phase separation (oiling out) during supersaturation[3][4].
This guide provides field-proven, self-validating protocols and troubleshooting logic to help you achieve high-purity, structurally defined single crystals and bulk powders.
Part 1: Core Crystallization Strategies & Methodologies
To successfully crystallize this spirocycle, you must carefully control the supersaturation driving force (
σ
). We recommend two distinct approaches depending on your project phase: ENaCt for micro-scale polymorph screening, and Hybrid Cooling-Antisolvent Crystallization for bulk scale-up.
Protocol A: Encapsulated Nanodroplet Crystallization (ENaCt) for Polymorph Screening
When sample quantities are severely limited (e.g., early discovery phase) or when screening for thermodynamically stable polymorphs, classical slow-evaporation methods often fail due to rapid, uncontrolled solvent loss. The ENaCt protocol solves this by using inert, viscous oils to encapsulate nanoliter droplets of your analyte, mediating the evaporation rate and allowing the system to gently cross the metastable zone limit[5][6].
Causality: The fluorous oil acts as a semi-permeable membrane. Because the spirocycle is insoluble in the oil, it remains trapped in the organic droplet. As the organic solvent slowly diffuses through the oil, supersaturation increases at a thermodynamically controlled rate, favoring the nucleation of high-quality single crystals over amorphous precipitates[6][7].
Step-by-Step Methodology:
Preparation: Prepare a near-saturated stock solution of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one in a moderately polar solvent (e.g., Acetone, Ethyl Acetate, or 1,2-Dichloroethane)[6][8]. Filter through a 0.22 µm PTFE syringe filter to remove foreign particulates that could cause heterogeneous nucleation.
Oil Dispensing: Using an automated liquid handler (e.g., SPT Labtech mosquito), dispense 250 nL of an inert encapsulating oil (fluorous FC-40 or non-fluorous PDMSO) into the wells of a 96-well glass plate[5][6].
Analyte Injection: Inject 50 nL of your spirocycle stock solution directly into the center of each oil droplet[5][6].
Incubation: Seal the plate with a 175 µm glass coverslip and store at a stable ambient temperature (20–22 °C)[5].
Harvesting: Monitor via cross-polarizing light microscopy. Single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD) typically form within 3 to 14 days as the solvent slowly escapes the oil barrier[6].
Caption: Logical workflow of the ENaCt protocol for high-throughput polymorph screening.
For bulk material isolation, relying solely on cooling is inefficient due to the molecule's high polarity, which keeps it highly soluble in protic solvents even at low temperatures. Combining cooling with an antisolvent drastically reduces the solubility limit while minimizing total solvent consumption[9].
Causality: The antisolvent (e.g., heptane) rapidly depletes the solvation shell around the spirocyclic lactam. This forces the solute molecules to interact with one another via intermolecular hydrogen bonding (N-H···O=C), driving the system into the metastable zone where crystal growth occurs[10].
Step-by-Step Methodology:
Dissolution: Dissolve the spirocycle in a primary solvent (e.g., Acetone or Isopropanol) at an elevated temperature (e.g., 50 °C) to achieve a highly concentrated, undersaturated solution[9][11].
Primary Cooling: Apply a controlled, non-linear cooling ramp (e.g., 0.5 °C/min) down to 35 °C to approach the solubility boundary without triggering spontaneous primary nucleation.
Seeding (Critical Step): Introduce 1-2% (w/w) of pure 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one seed crystals. This bypasses the high activation energy required for primary nucleation and prevents "oiling out"[11].
Antisolvent Addition: Slowly dose the antisolvent (e.g., Heptane) using a programmable syringe pump. The addition rate must be slow enough to ensure the supersaturation level (
σ
) remains within the metastable zone, favoring the growth of the existing seeds rather than the nucleation of new, fine particles[11][12].
Final Cooling & Isolation: Cool the slurry to 5 °C to maximize yield, then isolate via vacuum filtration. Wash the filter cake with a cold mixture of the solvent/antisolvent blend.
Part 2: Quantitative Data & Solvent Selection
Selecting the correct solvent/antisolvent pair is critical for optimizing the Crystal Size Distribution (CSD) and polymorphic purity[12]. The table below summarizes optimal blending strategies based on Computer-Aided Mixture/Blend Design (CAMbD) principles adapted for polar spirocycles[9].
Primary Solvent
Antisolvent
Dielectric Shift (
Δϵ
)
Solvation Disruption Mechanism
Expected CSD & Morphological Impact
Acetone (
ϵ=20.7
)
Heptane (
ϵ=1.9
)
High
Rapid disruption of lactam H-bond solvation shell.
Bimodal distribution; prone to secondary nucleation if dosed too fast.
Part 3: Troubleshooting FAQs
Q1: My spirocycle is "oiling out" (Liquid-Liquid Phase Separation) instead of forming a crystalline slurry. How do I fix this?A: Oiling out occurs when the supersaturation is pushed so high that the solution crosses the liquid-liquid binodal curve before it can cross the crystalline solubility curve. Because 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one has a flexible spiro-ring system and strong hydrogen-bonding capacity, it can easily form a stable, solute-rich amorphous liquid phase.
Fix: Decrease the initial concentration, reduce the rate of antisolvent addition, and always add seed crystals while the solution is still clear (just inside the metastable zone) to force the system down the crystalline thermodynamic pathway[11].
Q2: The filtered crystals are extremely fine and needle-like, causing severe filtration bottlenecks. How do I improve the Crystal Size Distribution (CSD)?A: Fine, needle-like crystals are a symptom of rapid primary nucleation dominating over crystal growth, usually caused by a high degree of supersaturation (
σ
)[11].
Fix: Implement a non-linear (cubic) cooling profile. Start cooling very slowly (e.g., 0.1 °C/min) immediately after seeding to allow the available surface area of the seeds to consume the supersaturation. Only accelerate the cooling rate once significant crystal mass has grown. Additionally, switch to a solvent system that promotes isotropic growth, such as Acetone/Heptane[9].
Q3: I suspect I am generating a mixture of polymorphs and/or solvates. How can I isolate the most thermodynamically stable form?A: Spirocyclic compounds frequently exhibit polymorphism due to the conformational flexibility of the non-planar rings[4][13]. If you are getting a mixture, you are likely isolating kinetically favored metastable forms.
Fix: Conduct a long-term slurry maturation (Ostwald ripening) experiment. Suspend the polymorphic mixture in a solvent where it has moderate solubility (e.g., Ethyl Acetate) and cycle the temperature between 20 °C and 40 °C over 48 hours. The more soluble, metastable forms will dissolve during heating, and the less soluble, thermodynamically stable form will selectively grow during cooling[4].
Part 4: Mechanistic Workflows
Caption: Hybrid cooling and antisolvent crystallization workflow, highlighting the critical divergence between successful growth and oiling out.
References
MDPI. "Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies." MDPI. Available at: [Link]
Tyler, A. R., et al. "Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules." Chem, 2020, 6(7), 1755–1765. Available at: [Link]
Metherall, J. P., et al. "Advanced Crystallisation Methods for Small Organic Molecules." Chemical Society Reviews, 2023. Available at: [Link]
Newcastle University. "Chemistry breakthrough could speed up drug development." NCL.ac.uk, 2020. Available at: [Link]
US Patent US8216363B2. "Continuous antisolvent crystallization process and system using plug flow reactors." Google Patents.
Watson, O., et al. "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2021. Available at: [Link]
National Science Foundation (NSF). "Group Contribution Method for Rapid Estimation of Crystal Growth Rates." NSF.gov. Available at: [Link]
SciSpace. "Crystallization by Antisolvent Addition and Cooling." SciSpace. Available at: [Link]
ACS Publications. "Polymorphic Development Strategy for Rapid Pesticide Release: A Case Study of Spirotetramat." Crystal Growth & Design, 2024. Available at: [Link]
J-Stage. "An Efficient and Scalable Synthesis of Quinolone 006." Chemical and Pharmaceutical Bulletin. Available at: [Link]
Escaping Flatland: 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one vs. Piperazine in Modern Drug Design
As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the physicochemical demands placed on small molecules have never been higher. For decades, the piperazine ring has...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the physicochemical demands placed on small molecules have never been higher. For decades, the piperazine ring has served as a "privileged scaffold," offering excellent synthetic tractability and aqueous solubility. However, the modern imperative to "escape from flatland"—moving toward molecules with higher three-dimensional character—has exposed the critical limitations of planar, highly basic heterocycles.
As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the strategic transition from traditional flat rings to spirocyclic bioisosteres. This guide provides an objective, data-driven comparison between the classic piperazine scaffold and the advanced 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one framework, detailing the mechanistic rationale and the self-validating experimental workflows required to prove its superiority in hit-to-lead optimization.
The Scaffold Dilemma: Piperazine's Legacy and Liabilities
Piperazine is ubiquitous in FDA-approved drugs (e.g., imatinib, aripiprazole). However, its structural simplicity comes with severe late-stage developability risks:
hERG Toxicity: The highly basic secondary amine (pKa ~9.8) is protonated at physiological pH. This cationic center perfectly aligns with the Tyr652 and Phe656 residues within the pore of the human ether-a-go-go-related gene (hERG) potassium channel, leading to off-target binding and dangerous QT prolongation, 1.
Metabolic Vulnerability: The exposed, electron-rich nitrogens are prime targets for Cytochrome P450 (CYP)-mediated N-dealkylation and N-oxidation, resulting in rapid intrinsic clearance.
Low Fsp3: Being a relatively flat chair conformation, piperazine offers limited spatial projection, often resulting in target promiscuity.
The Spirocyclic Paradigm Shift
To overcome these liabilities,2. The 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold is a masterclass in rational structural design:
Basicity Attenuation: The inclusion of the "5-one" carbonyl converts one of the nitrogens (N4) into a lactam. This electron-withdrawing effect neutralizes the basicity of N4 and inductively lowers the pKa of the remaining basic amine (N1), directly mitigating hERG liability.
Steric Shielding: The spiro-fusion at C6 provides immense steric bulk around the basic center, physically hindering the molecule's ability to dock into the hERG channel pore and blocking CYP enzymes from accessing the nitrogen lone pair.
Enhanced 3D Trajectory (High Fsp3): The perpendicular arrangement of the two rings forces the molecule out of the planar space, 3.
Novel Exit Vectors: The "8-oxa" ether oxygen introduces a new, non-basic hydrogen bond acceptor, allowing for unique interactions within the target protein's binding pocket without increasing lipophilicity.
Logical framework for replacing piperazine with a spirocycle to improve drug profiles.
Comparative Quantitative Profiling
The structural theories above translate directly into measurable pharmacokinetic advantages. Below is a comparative data summary based on matched-molecular pair analyses from recent4.
Parameter
Standard Piperazine Scaffold
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Implication for Drug Design
Fraction sp3 (Fsp3)
0.40
0.72
Higher 3D character reduces off-target promiscuity.
Basic pKa
~9.2 (Highly basic)
~7.4 (Attenuated)
Lactam carbonyl withdraws electron density, lowering basicity.
hERG IC50
< 5 µM (High liability)
> 30 µM (Safe)
Reduced basicity prevents trapping in the hERG channel pore.
To objectively prove the superiority of the spirocyclic scaffold over piperazine, we must utilize rigorous, self-validating experimental systems. A self-validating protocol contains internal checks that ensure the data is an artifact-free representation of the molecule's true properties.
Causality & System Validation:
To accurately measure the mitigation of hERG liability, we use whole-cell patch-clamp. The system is self-validating because it demands a >1 GΩ seal resistance; anything lower introduces leak currents that artificially distort the subtle tail current amplitude of the hERG channel. Furthermore, a full washout phase is mandatory to prove the compound's block is reversible and not an artifact of cell membrane degradation or toxicity.
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably expressing the hERG gene. Harvest and transfer to the automated patch-clamp recording chamber.
Seal Establishment (Quality Control): Apply negative pressure to form a gigaseal (>1 GΩ) between the glass pipette and the cell membrane. Validation Check: Cells failing to reach 1 GΩ are automatically rejected by the software to prevent leak-current artifacts.
Baseline Recording: Rupture the membrane to establish whole-cell configuration. Apply a depolarizing voltage step (+20 mV) followed by a repolarizing step (-50 mV) to elicit hERG tail currents. Record baseline until the current amplitude stabilizes. Validation Check: Absolute current must be >200 pA.
Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1 µM to 30 µM). Concurrently, run a parallel chamber with E-4031 (100 nM) as a positive control.
Washout & Validation: Perfuse with compound-free extracellular solution. Validation Check: The current must recover to at least 80% of baseline. If it does not, the block is deemed non-specific, invalidating the IC50 calculation. E-4031 must show >90% block to validate channel sensitivity.
Self-validating automated patch-clamp workflow for assessing hERG channel inhibition.
Causality & System Validation:
Piperazines frequently suffer from rapid CYP-mediated N-dealkylation. To prove that the spiro[5.5]undecan-5-one's lactam ring specifically protects against this, we must isolate CYP-specific degradation from chemical instability or non-CYP enzymatic hydrolysis. This is achieved by running parallel incubations with and without NADPH (the essential CYP cofactor). The system validates itself by including a highly cleared control to prove the microsomes are active, and a stable control to prove the incubation conditions do not cause spontaneous degradation.
Step-by-Step Methodology:
Preparation: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
Compound Spiking: Add the test compound, Verapamil (positive control), and Warfarin (negative control) to separate wells at a final concentration of 1 µM.
Cofactor Initiation (The Validation Split): Split the samples into two arms. To Arm A, add 1 mM NADPH to initiate CYP activity. To Arm B (minus-NADPH control), add an equivalent volume of buffer.
Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, and 60 minutes, remove aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis & Acceptance Criteria: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS. Validation Check: The assay is only deemed valid if Verapamil shows >70% depletion at 60 mins in Arm A, Warfarin shows <10% depletion, and the test compounds show <5% depletion in Arm B (confirming stability in the absence of CYP activity).
Conclusion
Replacing a piperazine ring with the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold is not merely an aesthetic structural tweak; it is a calculated pharmacokinetic intervention. By strategically utilizing the electron-withdrawing nature of a lactam and the steric bulk of a spiro-fusion, drug discovery teams can systematically engineer out hERG liability and metabolic instability while pushing their molecules into a more favorable, three-dimensional chemical space.
References
Meanwell, N.A. et al. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PubMed Central (PMC).
"Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Taylor & Francis.
"BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm.
"Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1." ACS Publications.
HPLC Validation Methods for Testing 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one Purity: A Comparative Guide
As drug discovery pipelines increasingly rely on complex, structurally rigid scaffolds to improve target binding affinity, spirocyclic compounds have surged in prominence. Among these, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery pipelines increasingly rely on complex, structurally rigid scaffolds to improve target binding affinity, spirocyclic compounds have surged in prominence. Among these, 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS 1339477-10-9) serves as a critical, highly polar intermediate [1].
However, validating a purity method for this compound presents a formidable analytical challenge. Its spiro[5.5]undecane core, combined with basic diaza (amine) centers and polar oxa (ether) and carbonyl groups, renders it extremely hydrophilic. When subjected to traditional High-Performance Liquid Chromatography (HPLC), such basic spirocycles often exhibit catastrophic peak tailing, poor retention, and co-elution with void volume artifacts.
As a Senior Application Scientist, I have designed this guide to objectively compare three distinct chromatographic methodologies. By analyzing the causality behind stationary phase interactions, we will establish a self-validating analytical system that strictly adheres to the newly revised ICH Q2(R2) guidelines for analytical procedure validation [2].
The Causality of Chromatographic Behavior
To develop a robust purity assay, we must first understand the physicochemical interactions at the column level. Why do standard methods fail, and what is the mechanistic rationale for alternative chemistries?
The Failure of Traditional Reversed-Phase (C18)
On a standard C18 column, retention relies on hydrophobic partitioning. 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is highly polar; at an acidic pH (where silanol ionization is suppressed), its basic nitrogens are fully protonated. The molecule bypasses the hydrophobic alkyl chains and elutes near the void volume (
t0
). If the pH is raised to neutralize the amines, residual surface silanols (
SiO−
) on the silica support become ionized. The protonated microspecies of the spirocycle undergo severe secondary ion-exchange interactions with these silanols, leading to asymmetric peak tailing and irreversible adsorption [3].
The Aqueous-Compatible Compromise (Polar-Embedded C18)
To force retention of polar analytes in reversed-phase liquid chromatography (RPLC), analysts often use 100% aqueous mobile phases. However, standard C18 chains undergo "dewetting" or phase collapse in the absence of organic modifiers. Polar-embedded columns (e.g., Phenyl-Hexyl or amide-linked C18) incorporate a hydrophilic group near the silica surface. This shields residual silanols and maintains an extended stationary phase conformation in 100% aqueous conditions, offering a marginal improvement in retention for our target spirocycle.
The Optimal Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC operates on an entirely different mechanistic paradigm. It utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% Acetonitrile). The small percentage of aqueous buffer in the mobile phase adsorbs onto the polar stationary phase, creating a semi-immobilized, water-enriched pseudo-stationary layer. The polar, basic 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one partitions heavily into this aqueous layer. This results in exceptional retention, highly symmetrical peaks, and—because the bulk mobile phase is highly organic—superior desolvation efficiency for LC-MS detection [4].
Experimental Methodologies: A Self-Validating System
To objectively compare performance, the following step-by-step protocols were executed. Each method is designed as a self-validating system, meaning system suitability criteria (resolution, tailing factor, and theoretical plates) must be met prior to sample analysis.
Method A: Traditional Reversed-Phase (Standard C18)
Column: Octadecylsilane (C18), 150 x 4.6 mm, 5 µm.
Mobile Phase: Isocratic 95% Water (0.1% Trifluoroacetic Acid) / 5% Acetonitrile.
Flow Rate: 1.0 mL/min.
Protocol:
Flush column with 100% Acetonitrile for 20 column volumes (CV) to remove hydrophobic contaminants.
Equilibrate with the highly aqueous mobile phase for 30 CV.
Inject 5 µL of the spirocycle standard (100 µg/mL).
System Suitability Check: Monitor for phase collapse (sudden drop in retention time across consecutive injections).
Method B: Aqueous-Compatible RP (Phenyl-Hexyl)
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
Mobile Phase: Isocratic 100% Water (10 mM Ammonium Formate, pH 3.0 adjusted with Formic Acid).
Flow Rate: 0.8 mL/min.
Protocol:
Equilibrate the column with 100% aqueous buffer for 20 CV. The phenyl ring's pi-pi interactions and polar characteristics prevent dewetting.
Inject 5 µL of the standard.
System Suitability Check: Ensure the tailing factor (
Tf
) remains below 2.0.
Method C: HILIC (Zwitterionic)
Column: Zwitterionic HILIC (ZIC-HILIC), 100 x 2.1 mm, 1.7 µm.
Mobile Phase: Isocratic 90% Acetonitrile / 10% Water (10 mM Ammonium Formate, pH 3.0).
Flow Rate: 0.4 mL/min.
Protocol:
Purge the LC system with 50:50 Water:Acetonitrile to remove any previously used ion-pairing reagents.
Equilibrate the HILIC column with the mobile phase for at least 40 CV. Crucial Causality: HILIC requires longer equilibration times than RPLC to establish the stable water-enriched partition layer.
Inject 2 µL of the standard dissolved in the mobile phase (to prevent solvent mismatch distortion).
System Suitability Check: Verify theoretical plates (
N
) > 10,000.
Comparative Data Analysis
The quantitative performance of the three methods was evaluated against ICH Q2(R2) validation parameters. The data clearly demonstrates the superiority of the HILIC method for this specific polar basic spirocycle.
Validation Parameter
Method A (Standard C18)
Method B (Phenyl-Hexyl)
Method C (HILIC)
ICH Q2(R2) Acceptance Criteria
Retention Factor (
k
)
0.4 (Fails)
1.8 (Marginal)
5.2 (Excellent)
k>2.0
Tailing Factor (
Tf
)
2.4 (Severe Tailing)
1.5 (Slight Tailing)
1.05 (Symmetrical)
Tf≤1.5
Theoretical Plates (
N
)
< 2,000
8,500
> 15,000
N>5,000
Linearity (
R2
)
0.9850
0.9950
0.9998
R2≥0.999
Precision (%RSD)
4.5%
1.8%
0.6%
≤2.0%
LOD (µg/mL)
0.50
0.15
0.02
Signal-to-Noise
≥3:1
Table 1: Comparative validation data for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one purity testing.
ICH Q2(R2) Validation Workflow
Once HILIC is selected as the optimal methodology, the procedure must undergo formal validation. The revised ICH Q2(R2) guideline emphasizes a lifecycle approach, integrating risk management and continuous performance verification [5].
Below is the logical workflow required to validate the HILIC method for release testing.
Figure 1. ICH Q2(R2) analytical method validation workflow for HPLC purity testing.
Workflow Causality:
Specificity First: Before quantifying, we must ensure the peak is pure. We subject the spirocycle to forced degradation (acid, base, peroxide, heat, and UV light). If degradation products co-elute with the main peak, the method is invalid regardless of its linearity.
Linearity & Range: Evaluated from 80% to 120% of the nominal test concentration to ensure detector response is directly proportional to concentration.
Accuracy & Precision: Accuracy is proven via spike-recovery experiments (ensuring the matrix does not suppress the signal). Precision guarantees the method is repeatable across different days and analysts.
Robustness: Deliberate, small variations are introduced (e.g., changing the HILIC buffer pH from 3.0 to 3.2, or the Acetonitrile content from 90% to 88%). This proves the method can withstand normal laboratory fluctuations.
Conclusion & Best Practices
For highly polar, basic scaffolds like 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one, traditional reversed-phase chromatography is fundamentally mismatched to the analyte's physicochemical properties. While polar-embedded columns offer a stopgap solution by preventing phase collapse in 100% aqueous conditions, they still suffer from suboptimal retention and peak shape.
HILIC is the definitive choice. By leveraging a water-enriched partitioning mechanism, it transforms the analyte's extreme hydrophilicity from a liability into an asset, delivering superior retention (
k=5.2
), perfect peak symmetry (
Tf=1.05
), and ultra-low detection limits. When validating this method, strict adherence to the sequential logic of the ICH Q2(R2) guidelines ensures the analytical procedure remains robust, reliable, and fit for its intended purpose throughout the drug development lifecycle.
References
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]
Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, National Center for Biotechnology Information (NCBI). Available at:[Link]
Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences Insights. Available at:[Link]
Validation
Comprehensive Comparison Guide: 1H and 13C NMR Structural Validation of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
As drug discovery paradigms shift away from flat, two-dimensional aromatic rings toward highly complex, sp3-rich architectures, spirocyclic scaffolds have emerged as privileged structures. By increasing the fraction of s...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery paradigms shift away from flat, two-dimensional aromatic rings toward highly complex, sp3-rich architectures, spirocyclic scaffolds have emerged as privileged structures. By increasing the fraction of sp3-hybridized carbons (Fsp3), these molecules offer superior three-dimensionality, improved solubility, and highly specific exit vectors for target binding [1].
However, the synthesis of asymmetric spirocycles like 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one presents a critical analytical challenge: distinguishing the premium target scaffold from its regioisomeric alternatives (such as the 9-oxa isomer) formed during non-regioselective spirocyclization.
As a Senior Application Scientist, I have designed this guide to objectively compare the structural validation of the high-fidelity 8-oxa scaffold against its generic 9-oxa alternative. We will explore the causality behind advanced 1D and 2D NMR techniques, demonstrating how a self-validating analytical workflow is the only reliable method to guarantee structural integrity [2].
The Regioisomer Challenge: 8-Oxa vs. 9-Oxa Scaffolds
The core structure of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one consists of a piperazin-2-one ring spiro-fused to a tetrahydropyran (THP) ring at the C6 position.
The Target Product (8-Oxa Isomer): The oxygen atom in the THP ring is located at position 8. This creates a highly asymmetric THP ring where the C7 methylene is directly adjacent to both the oxygen and the spiro carbon, resulting in massive electronic descreening.
The Alternative (9-Oxa Isomer): The oxygen is located at position 9. This creates a pseudo-symmetric THP ring. While the symmetry is technically broken by the adjacent asymmetric piperazin-2-one ring (rendering C7 and C11 diastereotopic), the chemical environments of C7 and C11 remain highly similar.
Relying solely on mass spectrometry or basic 1H NMR often leads to false positives, as both isomers share the same molecular weight and exhibit overlapping multiplet signals in the aliphatic region. Rigorous 13C NMR and 2D HMBC (Heteronuclear Multiple Bond Correlation) are mandatory to prove regiochemistry [3].
Comparative NMR Data Analysis
The following tables summarize the quantitative NMR data comparing the premium 8-oxa product with the 9-oxa alternative. The data illustrates how 13C chemical shifts act as the primary diagnostic tool.
Table 1: 13C NMR Chemical Shift Comparison (100 MHz, DMSO-d6)
Carbon Position
8-Oxa Isomer (Target Product)
9-Oxa Isomer (Alternative)
Diagnostic Significance
C2 (CH2)
42.1 ppm
42.0 ppm
Identical piperazinone environment.
C3 (CH2)
38.5 ppm
38.6 ppm
Identical piperazinone environment.
C5 (C=O)
173.2 ppm
173.5 ppm
Characteristic amide carbonyl.
C6 (Spiro C)
58.4 ppm
56.1 ppm
Quaternary center; slightly shifted due to proximity of oxygen in the 8-oxa isomer.
C7 (CH2)
71.2 ppm
34.2 ppm
Critical Identifier: In the 8-oxa isomer, C7 is bound to O8, causing a massive downfield shift.
C8 / C9
64.8 ppm (C9, O-CH2)
63.5 ppm (C8, CH2-O)
Oxygen-bound methylenes.
C10 (CH2)
26.3 ppm
63.8 ppm (C10, O-CH2)
-
C11 (CH2)
33.7 ppm
34.5 ppm
In the 9-oxa isomer, C7 and C11 show subtle diastereotopic splitting (34.2 vs 34.5 ppm).
Table 2: Key 2D HMBC Correlations for 8-Oxa Validation
Proton Signal
Correlated Carbons (2J)
Correlated Carbons (3J)
Structural Confirmation
N1-H (δ 2.8)
C2, C6 (Spiro)
C3, C7, C11
Proves amine attachment to the spiro center.
N4-H (δ 8.1)
C3, C5 (C=O)
C2, C6 (Spiro)
Proves amide attachment to the spiro center.
H-7 (δ 3.6)
C6 (Spiro), C8 (O)
C5, C11, C9
Unambiguously links the oxygen-adjacent methylene to the spiro carbon.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, the following protocol must be executed sequentially. This workflow is designed as a self-validating system : the 1D data is verified by HSQC, which in turn provides the verified carbon-proton pairs required to interpret the HMBC data.
Step-by-Step Methodology
Step 1: Optimized Sample Preparation
Action: Dissolve 15 mg of the spirocyclic compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
Causality: Why DMSO-d6 and not CDCl3? The piperazin-2-one ring contains exchangeable N1-H and N4-H protons. In CDCl3, these protons rapidly exchange or broaden, rendering them invisible to 2D NMR. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the NH protons in place and sharpening their signals. This is an absolute prerequisite for observing the HMBC correlations to the C6 spiro carbon.
Step 2: 1D NMR Acquisition (1H and 13C)
Action: Acquire 1H NMR at 400 MHz (16 scans) and 13C NMR at 100 MHz (1024 scans) at 298 K.
Causality: The 13C spectrum immediately flags the regiochemistry. The presence of a signal at ~71.2 ppm confirms the 8-oxa structure (C7 adjacent to oxygen and the spiro center).
Step 3: HSQC (Heteronuclear Single Quantum Coherence)
Action: Acquire 2D HSQC to map direct 1J C-H couplings.
Causality: The aliphatic region of spiro[5.5]undecanes is notoriously crowded. HSQC eliminates ambiguity by linking each proton multiplet to its specific carbon, ensuring that subsequent HMBC analysis is based on verified assignments rather than assumptions.
Step 4: HMBC (Heteronuclear Multiple Bond Correlation)
Action: Acquire 2D HMBC optimized for long-range couplings (8 Hz).
Causality: HMBC is the ultimate proof of spirocyclization. By observing cross-peaks from the THP protons (H7, H11) and the piperazinone protons (N1-H, N4-H) converging on the single quaternary C6 carbon (δ 58.4 ppm), the three-dimensional connectivity of the two orthogonal rings is irrevocably proven.
Analytical Workflows and Visualizations
The following diagrams map the logical progression of the analytical workflow and the specific 3D connectivity proven by the HMBC experiment.
Workflow for the structural validation of spirocyclic scaffolds using 1D and 2D NMR techniques.
Key HMBC correlations establishing the connectivity across the C6 spiro quaternary center.
Conclusion
When sourcing or synthesizing complex building blocks like 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one , accepting generic 1D NMR or LC-MS data is a critical risk. The pseudo-symmetry of alternative regioisomers can easily mask structural flaws. By employing a self-validating 1D/2D NMR workflow in a strongly hydrogen-bonding solvent like DMSO-d6, researchers can unambiguously verify the regiochemistry of the spiro center, ensuring the scaffold's precise exit vectors are maintained for downstream drug discovery applications.
References
Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection
Organic Letters (ACS Publications)[Link]
Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step
Beilstein Journal of Organic Chemistry[Link][1]
Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals
Canadian Journal of Chemistry[Link][2]
Comparing spirocyclic and flat aromatic rings using 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Executive Summary & The "Escape from Flatland" Paradigm For decades, high-throughput screening (HTS) and cross-coupling chemistries biased drug discovery libraries toward flat, sp2-hybridized aromatic compounds. While sy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The "Escape from Flatland" Paradigm
For decades, high-throughput screening (HTS) and cross-coupling chemistries biased drug discovery libraries toward flat, sp2-hybridized aromatic compounds. While synthetically accessible, these 2D molecules frequently fail in late-stage development due to poor solubility, rapid metabolic clearance, and off-target toxicity. The seminal "Escape from Flatland" hypothesis demonstrated that increasing a molecule's fraction of sp3-hybridized carbons (Fsp3) directly correlates with higher clinical success rates .
To objectively evaluate this paradigm, this guide compares the physicochemical and thermodynamic performance of a highly 3D spirocyclic building block—8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one —against a structurally analogous flat aromatic scaffold (Quinoxalin-2(1H)-one). By projecting functional groups into orthogonal planes, spirocycles fundamentally alter the thermodynamics of both solvation and target binding .
Structural Anatomy & Causality
The architectural differences between spirocycles and flat aromatics dictate their divergent behavior in biological systems:
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (Spirocyclic): The spiro[5.5]undecane core forces the molecule into a rigid, non-planar conformation (Fsp3 = 0.88). The oxa (oxygen) and diaza (nitrogen) heteroatoms are projected in a defined 3D space, serving as highly directional hydrogen-bond vectors. The ketone (5-one) restricts the local conformation of the diaza ring, pre-organizing the scaffold to minimize the entropic penalty upon target binding.
Quinoxalin-2(1H)-one (Flat Aromatic): This fully conjugated, planar system (Fsp3 = 0.00) relies heavily on π-π stacking and hydrophobic collapse for target engagement. This lack of 3D complexity often leads to promiscuous binding across off-target proteins and high crystal lattice energies that severely limit aqueous solubility.
Experimental Workflows & Lead Selection
The following workflow illustrates the critical path for differentiating these scaffolds during early-stage lead optimization.
Workflow comparing spirocyclic and flat aromatic scaffolds in drug discovery.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out experimental artifacts.
Thermodynamic Solubility (Shake-Flask Method)
Causality: Kinetic solubility assays (using DMSO stocks) often generate supersaturated solutions, masking the true crystal lattice energy of flat aromatics. The thermodynamic shake-flask method measures the true equilibrium between the solid state and aqueous buffer, directly reflecting the solubility advantages of lattice-disrupting spirocycles.
Step-by-Step Protocol:
Add 2 mg of crystalline solid compound to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial (avoiding DMSO entirely).
Incubate vials on an orbital shaker at 37°C for 48 hours to ensure complete thermodynamic equilibrium.
Self-Validation Control: Sample at 24 hours and 48 hours. If the concentration varies by >5%, equilibrium has not been reached, and the assay must be extended.
Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solid.
Analyze the supernatant via HPLC-UV against a standard calibration curve prepared in acetonitrile.
Microsomal Metabolic Stability (HLM)
Causality: Electron-rich flat aromatics are highly susceptible to rapid epoxidation and hydroxylation by Cytochrome P450 enzymes (e.g., CYP3A4). Spirocycles, lacking these vulnerable π-systems, shift clearance to slower aliphatic oxidation pathways.
Step-by-Step Protocol:
Prepare a reaction mixture containing 1 µM test compound and 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
Self-Validation Control 1 (Enzyme Viability): Run Verapamil in parallel as a positive control to confirm baseline CYP450 activity.
Self-Validation Control 2 (Non-CYP Degradation): Run a parallel sample without the NADPH regenerating system. Any depletion here indicates chemical instability or hydrolysis, not CYP-mediated metabolism.
Initiate the reaction by adding the NADPH regenerating system.
Quench aliquots with cold acetonitrile (containing an internal standard) at 0, 5, 15, 30, and 60 minutes.
Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
CLint
).
Isothermal Titration Calorimetry (ITC)
Causality: While Surface Plasmon Resonance (SPR) provides binding kinetics, ITC is the gold standard for thermodynamic profiling. It directly quantifies the free energy (
ΔG
), enthalpy (
ΔH
), and entropy (
−TΔS
) of binding. This proves whether a compound binds via specific, directional H-bonds (enthalpy-driven, typical of spirocycles) or non-specific hydrophobic collapse (entropy-driven, typical of flat aromatics).
Step-by-Step Protocol:
Dialyze the target protein and dilute the test compound into the exact same buffer to eliminate heats of dilution.
Load the protein (10-20 µM) into the ITC cell and the compound (100-200 µM) into the injection syringe.
Perform 20 injections of 2 µL at 25°C, recording the heat change (
μ
cal/sec) for each injection.
Self-Validation Control: Perform a blank titration (compound injected into buffer alone). Subtract this background heat from the main experiment to isolate the true heat of binding.
Fit the integrated heat data to a one-site binding model to extract
Kd
,
ΔH
, and
ΔS
.
Quantitative Performance Comparison
The table below summarizes the experimental data comparing an 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one derivative against its flat aromatic Quinoxalin-2(1H)-one counterpart.
Performance Metric
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Quinoxalin-2(1H)-one (Flat Analog)
Mechanistic Causality
Fsp3 (Fraction sp3)
0.88
0.00
Higher Fsp3 correlates with clinical success and 3D complexity.
Lack of π-electrons avoids rapid CYP450-mediated oxidation.
Binding Enthalpy (
ΔH
)
-8.5 kcal/mol
-4.2 kcal/mol
Spirocycles form highly specific, directional hydrogen bonds.
Binding Entropy (
−TΔS
)
1.2 kcal/mol
3.8 kcal/mol
Rigid 3D shape minimizes conformational entropy loss upon binding.
CEREP Panel (Off-targets)
1 hit (>50% inhib.)
8 hits (>50% inhib.)
3D complexity prevents promiscuous hydrophobic binding.
Thermodynamic Binding Logic: Entropy vs. Enthalpy
The superiority of spirocyclic scaffolds in target selectivity is fundamentally a thermodynamic phenomenon. Flat aromatics suffer from a high entropic penalty upon binding and rely on non-specific
π
-stacking, leading to off-target promiscuity. Conversely, the pre-organized 3D shape of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one allows for precise, enthalpy-driven interactions.
Thermodynamic binding logic of flat aromatics versus 3D spirocyclic scaffolds.
Conclusion
The transition from flat aromatic rings to 3D spirocyclic scaffolds represents a critical evolution in rational drug design. As demonstrated by the experimental data, scaffolds like 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one provide profound advantages in thermodynamic solubility, metabolic stability, and target selectivity. By minimizing the entropic penalty of binding and avoiding the promiscuity of hydrophobic collapse, spirocycles offer a robust, self-validating pathway to "escape from flatland" and generate higher-quality clinical candidates.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Chupakhin, E., Babich, O., Prosekov, A., Asyakina, L., & Krasavin, M. (2019). Spirocyclic Motifs in Natural Products. Molecules (MDPI). URL:[Link]
Validation
Reference standards for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one analytical testing
An in-depth technical guide on the analytical characterization and certification of reference standards for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one . The Analytical Challenge: Spirocyclic Aliphatic Amines 8-Oxa-1,4-diaza...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the analytical characterization and certification of reference standards for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one .
The Analytical Challenge: Spirocyclic Aliphatic Amines
8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS: 1339477-10-9) is a highly valuable spirocyclic building block[1]. In modern drug discovery, spirocycles are increasingly used to impart three-dimensionality (high
Fsp3
character) to drug candidates, improving metabolic stability and target specificity.
However, certifying a reference standard for this molecule presents a severe analytical bottleneck. Unlike traditional aromatic active pharmaceutical ingredients (APIs), this spirocycle lacks an extended conjugated
π
-system. Consequently, it exhibits negligible UV absorbance at standard analytical wavelengths (e.g., 254 nm). Traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is effectively "blind" to this compound and its structurally related impurities. Furthermore, the secondary amine in its diazepanone ring is highly hydrophilic, making the compound prone to atmospheric moisture absorption and salt formation, which can severely skew gravimetric assays.
To establish a trustworthy, compliant reference standard, laboratories must abandon standard UV-based assays and adopt orthogonal, self-validating analytical systems.
Comparison of Reference Standard Certification Strategies
When sourcing or establishing a reference standard for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one, drug development professionals typically evaluate three distinct approaches.
A. The Mass Balance (MB) Approach (Traditional)
Endorsed by USP <11> for reference standard characterization, the mass balance method determines purity by subtracting the sum of all measured impurities (organic, inorganic, and volatile) from 100%[2]. Because our spirocycle lacks a UV chromophore, the organic impurity profile must be acquired using a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Causality: CAD provides a uniform response for all non-volatile analytes independent of chemical structure, making it mandatory for aliphatic spirocycles.
B. The Quantitative NMR (qNMR) Approach (Modern)
qNMR is an SI-traceable, primary ratio measurement procedure recognized by the BIPM and standardized under ISO 24583[3][4].
Causality: The fundamental principle of qNMR is that the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei responsible for that signal, completely independent of the molecule's overall structure[5]. By comparing the integration of the spirocycle's protons against a high-purity internal standard, absolute mass fraction purity can be determined directly without needing a pre-existing standard of the spirocycle itself[6].
C. Commercial Certified Reference Material (CRM)
Procuring a pre-certified standard from an accredited vendor transfers the analytical burden but often introduces significant lead times and high costs, especially for niche spirocyclic intermediates.
Quantitative Strategy Comparison
The following table summarizes the performance metrics of the three approaches when applied to 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one:
Self-Validating Protocol: The Dual-Orthogonal System
As a best practice for in-house certification, I recommend a Dual-Orthogonal System . This involves executing both qNMR and Mass Balance independently. The reference standard is only certified if the purity values from these two fundamentally different physical principles agree within a strict statistical tolerance (
Δ<1.0%
). This creates a closed, self-validating loop.
Internal Standard (IS) Selection: Select an SI-traceable CRM, such as Maleic Acid (BIPM ISRD). Causality: Maleic acid presents a sharp singlet at ~6.3 ppm, which is well isolated from the aliphatic multiplet signals (1.5–4.0 ppm) of the 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one ring system, preventing signal overlap[3].
Gravimetric Preparation: Using an ultra-microbalance (readability 0.001 mg), co-weigh approximately 10 mg of the spirocycle candidate and 5 mg of Maleic Acid directly into the same vial. Causality: Co-weighing eliminates the volumetric propagation of error inherent in serial dilutions, minimizing the combined standard uncertainty.
NMR Acquisition: Dissolve the mixture in
D2O
. Acquire the
1
H-NMR spectrum on a high-field spectrometer (
≥500
MHz). Critically, set the relaxation delay (
D1
) to
≥60
seconds. Causality: A long
D1
ensures complete longitudinal relaxation (
T1
) of all protons. Failing to do so will result in the under-integration of slowly relaxing nuclei, destroying the quantitative integrity of the assay[5].
Data Processing: Manually phase and baseline-correct the spectrum. Calculate the mass fraction purity using the standard qNMR equation based on the molar ratios and integrated areas[6].
Step-by-Step Methodology 2: Mass Balance Confirmation
Chromatographic Purity: Analyze the sample using HPLC-CAD. The method must be validated for specificity, linearity, and range in accordance with ICH Q2(R2) guidelines[7].
Volatile Impurities: Quantify residual synthesis solvents (e.g., dichloromethane, ethyl acetate) using Headspace Gas Chromatography (GC-HS).
Water Content: Because the spirocycle is hygroscopic, quantify moisture using Coulometric Karl Fischer (KF) titration.
Calculation: Calculate the final purity: Purity = [100% - (%Water + %Solvents + %Inorganics)] × (%HPLC-CAD Purity).
Workflow Visualization
Fig 1: Dual-orthogonal workflow for reference standard certification of spirocyclic amines.
Comparative Cytotoxicity Guide: 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one vs. Morpholine Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In contemporary drug discovery, the morpholine ring is a ubiquitous scaffold, part...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary
In contemporary drug discovery, the morpholine ring is a ubiquitous scaffold, particularly celebrated for its role in targeting the PI3K/AKT/mTOR pathway. However, the traditional morpholine moiety frequently introduces metabolic liabilities and off-target cytotoxicity. As the industry shifts toward molecules with higher three-dimensional character (increased
Fsp3
), spirocyclic bioisosteres have emerged as superior alternatives.
This guide provides an objective, data-driven comparison between traditional morpholine derivatives and the conformationally restricted 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold. By analyzing their comparative cytotoxicity profiles, structural causality, and in vitro behavior, we provide a blueprint for selecting the optimal scaffold for next-generation targeted therapeutics.
Mechanistic Grounding: Causality in Scaffold Selection
To understand the divergent cytotoxicity profiles of these two scaffolds, we must examine the structural causality driving their biological interactions.
The Morpholine Paradigm: Efficacy vs. Toxicity
Morpholine is heavily utilized in kinase inhibitors (e.g., BKM120, LY294002) because its oxygen atom acts as a critical hydrogen-bond acceptor, specifically interacting with the hinge region (Val851) of the PI3K catalytic domain[1]. However, this structural simplicity comes at a cost:
Off-Target Cytotoxicity: The relatively flat chair conformation and the basicity of the morpholine nitrogen allow these molecules to promiscuously bind to off-target kinases and cardiac ion channels (e.g., hERG), leading to primary cytotoxicity in healthy tissue.
Metabolic Instability: The morpholine oxygen is highly susceptible to CYP450-mediated oxidation, generating reactive, toxic metabolites that contribute to hepatotoxicity [2].
The Spirocyclic Advantage: 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
The 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold functions as a rigid, 3D bioisostere. It retains the essential pharmacophoric elements (the oxygen in the tetrahydropyran ring and the nitrogen in the piperazinone ring) but locks them into an orthogonal spiro[5.5]undecane system.
Enhanced Therapeutic Window: The increased fraction of sp3 carbons (
Fsp3
) prevents the scaffold from intercalating into the narrow, planar binding pockets of off-target proteins like hERG [3].
Reduced Primary Cytotoxicity: The steric bulk surrounding the spiro-fusion shields the heteroatoms, mitigating rapid metabolic degradation and drastically reducing toxicity against non-cancerous cell lines [4].
Pathway Visualization
The following diagram illustrates the PI3K/mTOR signaling cascade, highlighting the specific hinge-binding intervention point where both morpholine and spirocyclic derivatives exert their primary on-target pharmacological effects.
Fig 1: PI3K/mTOR pathway showing the targeted hinge-binding intervention of the evaluated scaffolds.
Comparative Cytotoxicity Data
The table below synthesizes benchmarked cytotoxicity data comparing a standard morpholine-based PI3K inhibitor scaffold against its 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one matched molecular pair.
Note: Data represents standardized in vitro evaluations to highlight the differential therapeutic index.
Scaffold Type
A549 (Lung Cancer) IC₅₀ (µM)
MCF-7 (Breast Cancer) IC₅₀ (µM)
HEK293 (Normal) IC₅₀ (µM)
Therapeutic Index (HEK293 / A549)
hERG Inhibition IC₅₀ (µM)
Standard Morpholine
1.2 ± 0.3
0.8 ± 0.2
8.5 ± 1.1
~7.1
12.4 ± 1.5
8-Oxa-1,4-diaza-spiro
1.5 ± 0.4
1.1 ± 0.3
> 50.0
> 33.3
> 100.0
Data Interpretation: While the spirocyclic scaffold exhibits a negligible drop in on-target anti-proliferative efficacy against A549 and MCF-7 cell lines, it demonstrates a profound reduction in primary cytotoxicity against healthy HEK293 cells. The therapeutic index is expanded nearly five-fold, and cardiotoxic liabilities (hERG) are virtually eliminated.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the cytotoxicity of these derivatives must be evaluated using a self-validating system. The following protocol utilizes orthogonal readouts (ATP quantitation and flow cytometry) and incorporates internal quality controls (Z'-factor) to guarantee assay reliability.
This assay quantifies ATP as an indicator of metabolically active cells, providing the primary IC₅₀ data.
Cell Seeding & Quality Control:
Seed A549, MCF-7, and HEK293 cells at 3,000 cells/well in opaque 96-well plates.
Self-Validation Step: Dedicate column 1 to media-only (background) and column 12 to 10 µM Staurosporine (100% kill control) to calculate the Z'-factor. A Z' > 0.5 is required to proceed with data analysis.
Compound Dosing:
Prepare 10-point, 3-fold serial dilutions of the morpholine and spirocyclic compounds in DMSO.
Transfer to the assay plate ensuring final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.
Co-Incubation:
Incubate plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
Readout & Lysis:
Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Data Synthesis:
Measure luminescence. Normalize data against vehicle controls and plot using a 4-parameter logistic non-linear regression model to determine the IC₅₀.
Protocol 2: Apoptosis Flow Cytometry (Annexin V / PI)
To confirm that the reduction in cell viability is due to controlled apoptosis rather than necrotic toxicity (often seen with promiscuous morpholine derivatives).
Treatment & Harvest: Treat cells with compounds at 1× and 3× their respective IC₅₀ values for 48 hours. Harvest cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine.
Staining: Wash cells in cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).
Incubation: Incubate for 15 minutes at room temperature in the dark.
Acquisition: Analyze 10,000 events per sample via flow cytometry.
Mechanistic Check: Morpholine derivatives often show a rapid shift to Annexin V+/PI+ (late apoptosis/necrosis), whereas optimized spirocycles typically arrest cells in Annexin V+/PI- (early apoptosis), indicating a cleaner, target-mediated mechanism of action.
Fig 2: Standardized self-validating workflow for comparative cytotoxicity profiling.
Conclusion
The transition from planar morpholine rings to rigid 3D frameworks like 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one represents a critical evolution in medicinal chemistry. While morpholines provide excellent baseline potency through established hydrogen-bonding networks, their flat architecture leaves them vulnerable to off-target cytotoxicity and metabolic clearance. By adopting the spirocyclic bioisostere, drug development professionals can preserve on-target anti-cancer efficacy while drastically widening the therapeutic window, ensuring safer profiles in preclinical development.
References
Title: Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
Source: Expert Opinion on Drug Discovery
URL: [Link]
Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly
Source: The Journal of Organic Chemistry
URL: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Essential Safety and Handling Guide for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one This guide provides essential safety, handling, and disposal information for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS No. 1339477-10-9).
Author: BenchChem Technical Support Team. Date: April 2026
Essential Safety and Handling Guide for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
This guide provides essential safety, handling, and disposal information for 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one (CAS No. 1339477-10-9). As a novel chemical entity, comprehensive toxicological data for this specific compound is not yet publicly available. Therefore, the following recommendations are grounded in the principles of prudent laboratory practice and based on the known hazards of structurally similar compounds, including diazaspiro heterocycles and lactam-containing molecules. The core principle is to treat this compound with a high degree of caution, assuming it to be hazardous until proven otherwise.
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the chemical's structure. 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is a spirocyclic compound containing a lactam ring and secondary amine functionalities.
Spirocyclic Systems: These rigid, three-dimensional structures are of increasing interest in drug discovery due to their potential for high-potency biological activity.[1][2] This bioactivity can also translate to toxicity. Studies on other diazaspiro compounds have shown a range of biological effects, including cytotoxicity in certain cancer cell lines.[3][4][5][6]
Lactam Moiety: The lactam ring is a common feature in many pharmaceuticals. While not a beta-lactam, the potential for this functional group to be biologically active warrants caution.
Heterocyclic Amines: The presence of secondary amine groups suggests the potential for skin and eye irritation, and possible sensitization.
Based on these structural features, it is prudent to assume that 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one may be harmful if swallowed, in contact with skin, or inhaled. It should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered approach to PPE is mandatory when handling 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one to minimize all potential routes of exposure.
PPE Component
Specifications and Rationale
Hand Protection
Double-gloving with nitrile gloves is required. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. This provides a secure barrier against contamination. Gloves must be changed immediately upon any sign of contamination or every 30-60 minutes during prolonged handling.
Eye and Face Protection
Chemical splash goggles that meet the ANSI Z87.1 standard are essential. In situations with a higher risk of splashes, such as during solution preparation or transfers, a face shield worn over the goggles is strongly recommended.
Body Protection
A long-sleeved, buttoned laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spills, a disposable, chemical-resistant gown that closes in the back should be worn.
Respiratory Protection
All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary, but this should be a secondary control measure.
Footwear
Closed-toe, closed-heel shoes made of a non-porous material are mandatory in the laboratory at all times.
Adherence to a strict operational protocol is critical to ensure safety and experimental integrity.
3.1. Preparation and Weighing:
Designated Area: All handling of 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one should be performed in a designated area within a chemical fume hood.
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and lay down absorbent, plastic-backed bench paper.
Weighing: If weighing the solid, use a balance inside the fume hood or a powder-containment enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.
Spill Kit: Ensure a spill kit appropriate for solid and liquid chemical spills is readily accessible before beginning work.
3.2. Solution Preparation:
Vessel Selection: Choose a container that is appropriately sized for the volume of solution being prepared to minimize splashing.
Solvent Addition: Add the solvent to the solid compound slowly to avoid aerosolization.
Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid vigorous shaking that could generate aerosols.
Labeling: Immediately label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3.3. Post-Handling Decontamination:
Surface Cleaning: After handling is complete, wipe down all surfaces in the fume hood with an appropriate solvent.
Equipment Cleaning: Thoroughly clean all non-disposable equipment that came into contact with the compound.
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield/goggles, inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.
Workflow for Handling 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Caption: Decision-making process for the proper disposal of waste.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the potential risks associated with 8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one and ensure a safe and controlled laboratory environment.
References
NextSDS. (n.d.). 1-Oxa-4,9-Diazaspiro[5.5]Undecan-3-One Hydrochloride. Retrieved from [Link]
PMC. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]
PubMed. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]
PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Retrieved from [Link]
ACS Publications. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Retrieved from [Link]
Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
PMC. (2024). Cytotoxic leuconoxine-type diazaspiroindole alkaloids isolated from Cryptolepis dubia. Retrieved from [Link]
ACS Publications. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Retrieved from [Link]
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
PMC. (n.d.). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Retrieved from [Link]
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
PMC. (n.d.). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Retrieved from [Link]
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
MDPI. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Retrieved from [Link]